CSC-6
Description
The exact mass of the compound 3-(4-methoxyphenyl)-2-thioxo-5-[2-(trifluoromethyl)benzylidene]-1,3-thiazolidin-4-one is 395.02615546 g/mol and the complexity rating of the compound is 586. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(5E)-3-(4-methoxyphenyl)-2-sulfanylidene-5-[[2-(trifluoromethyl)phenyl]methylidene]-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12F3NO2S2/c1-24-13-8-6-12(7-9-13)22-16(23)15(26-17(22)25)10-11-4-2-3-5-14(11)18(19,20)21/h2-10H,1H3/b15-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYWMAOBDHZWFAG-XNTDXEJSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=CC=C3C(F)(F)F)SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC=CC=C3C(F)(F)F)/SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12F3NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Molecular Target of CSC-6: An In-depth Technical Guide to a Novel NLRP3 Inflammasome Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
CSC-6 is a novel small molecule inhibitor targeting the NACHT, LRR and PYD domains-containing protein 3 (NLRP3) inflammasome. Developed through a machine learning-based discovery pipeline, this compound has demonstrated potent and specific inhibition of NLRP3 activation. Its mechanism of action involves the direct binding to NLRP3, which in turn blocks the crucial downstream oligomerization of the apoptosis-associated speck-like protein containing a CARD (ASC). This inhibition effectively curtails the release of pro-inflammatory cytokines, including interleukin-1β (IL-1β). Preclinical studies in mouse models of sepsis and gout have shown promising therapeutic effects, highlighting the potential of this compound as a lead compound for the development of treatments for NLRP3-driven inflammatory diseases. This technical guide provides a comprehensive overview of the molecular target, mechanism of action, quantitative data, and detailed experimental protocols related to the characterization of this compound.
Introduction
The NLRP3 inflammasome is a key component of the innate immune system, responsible for detecting a wide range of pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs). Upon activation, NLRP3 oligomerizes and recruits the adaptor protein ASC, which then recruits and activates pro-caspase-1. Active caspase-1 subsequently cleaves pro-inflammatory cytokines, primarily pro-IL-1β and pro-IL-18, into their mature, secreted forms, driving inflammatory responses. Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases, including gout, sepsis, and cryopyrin-associated periodic syndromes (CAPS).[1] Consequently, the development of specific NLRP3 inhibitors is a significant area of therapeutic research.
This compound emerged from a machine learning-guided discovery effort as a potent inhibitor of NLRP3.[1] This document details the molecular interactions and functional consequences of this compound engagement with its target, providing a foundational resource for researchers in the field.
Molecular Target and Mechanism of Action
The primary molecular target of this compound is the NLRP3 protein . This compound exerts its inhibitory effect through a direct binding interaction with NLRP3. This binding event interferes with the conformational changes required for NLRP3 activation and subsequent inflammasome assembly. The key mechanistic step inhibited by this compound is the oligomerization of ASC .[1] By preventing ASC from forming the characteristic specks that serve as a platform for caspase-1 activation, this compound effectively halts the downstream inflammatory cascade.
Signaling Pathway
The canonical NLRP3 inflammasome activation pathway is a two-step process. The first "priming" signal, often initiated by Toll-like receptor (TLR) ligands such as lipopolysaccharide (LPS), leads to the upregulation of NLRP3 and pro-IL-1β expression via the NF-κB signaling pathway. The second "activation" signal, which can be triggered by a variety of stimuli including ATP, nigericin, or crystalline substances like monosodium urate (MSU), induces the assembly of the NLRP3 inflammasome complex. This compound acts at this second stage, preventing the assembly of the inflammasome.
Quantitative Data
The inhibitory potency of this compound has been quantified through in vitro cell-based assays. The primary reported metric is the half-maximal inhibitory concentration (IC50) for the suppression of IL-1β secretion.
| Compound | Assay Description | Cell Line | IC50 (µM) | Reference |
| This compound | Inhibition of IL-1β secretion | PMA-differentiated THP-1 cells | 2.3 ± 0.38 | [1] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the characterization of this compound.
IL-1β Secretion Assay for IC50 Determination
This assay quantifies the ability of this compound to inhibit the release of IL-1β from macrophages following NLRP3 inflammasome activation.
Cell Culture and Differentiation:
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Human monocytic THP-1 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
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To differentiate into macrophage-like cells, THP-1 cells are seeded in 96-well plates at a density of 5 x 10^4 cells/well and treated with 100 ng/mL phorbol 12-myristate 13-acetate (PMA) for 48 hours.
Inflammasome Activation and Inhibition:
-
After differentiation, the PMA-containing medium is removed, and the cells are washed with fresh medium.
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The cells are then primed with 1 µg/mL lipopolysaccharide (LPS) for 4 hours to induce the expression of NLRP3 and pro-IL-1β.
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Following priming, the cells are treated with various concentrations of this compound (or vehicle control) for 1 hour.
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The NLRP3 inflammasome is then activated by adding 5 mM ATP for 30 minutes or 10 µM nigericin for 1 hour.
Quantification of IL-1β:
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The cell culture supernatants are collected.
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The concentration of secreted IL-1β is measured using a human IL-1β enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.
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The IC50 value is calculated by plotting the percentage of IL-1β inhibition against the logarithm of the this compound concentration and fitting the data to a four-parameter logistic curve.
Surface Plasmon Resonance (SPR) for Binding Affinity
SPR is employed to characterize the direct binding of this compound to the NLRP3 protein and to determine the binding affinity.
Instrumentation and Reagents:
-
A Biacore instrument is used for the SPR analysis.
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Recombinant human NLRP3 protein is required.
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A sensor chip (e.g., CM5) is used for protein immobilization.
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Amine coupling reagents (N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)) are used to immobilize the NLRP3 protein.
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Running buffer (e.g., HBS-EP+) is used for the binding analysis.
Experimental Procedure:
-
The recombinant NLRP3 protein is immobilized on the sensor chip surface via standard amine coupling chemistry.
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A reference flow cell is prepared without the protein to subtract non-specific binding.
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A series of concentrations of this compound in running buffer are injected over the NLRP3-immobilized and reference flow cells.
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The binding response is measured in real-time as a change in resonance units (RU).
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The sensor surface is regenerated between injections using an appropriate regeneration solution.
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The resulting sensorgrams are analyzed using the instrument's software to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
ASC Oligomerization Assay
This Western blot-based assay visualizes the inhibition of ASC speck formation by this compound.
Cell Treatment:
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PMA-differentiated THP-1 cells are primed with LPS as described in the IL-1β secretion assay.
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The cells are then treated with this compound or a vehicle control.
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NLRP3 is activated with an appropriate stimulus (e.g., nigericin).
Cross-linking and Lysis:
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The cells are lysed in a buffer containing a non-denaturing detergent (e.g., Triton X-100).
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The insoluble pellet, which contains the large ASC oligomers, is collected by centrifugation.
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The pellet is washed and then resuspended in a buffer containing a cross-linking agent such as disuccinimidyl suberate (DSS) to stabilize the ASC oligomers.
Western Blotting:
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The cross-linked samples are subjected to SDS-PAGE under reducing conditions.
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The proteins are transferred to a PVDF membrane.
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The membrane is blocked and then probed with a primary antibody specific for ASC.
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After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
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The protein bands corresponding to ASC monomers and oligomers are visualized using an enhanced chemiluminescence (ECL) detection system. A reduction in the high-molecular-weight bands in the this compound treated samples indicates inhibition of ASC oligomerization.
In Vivo Efficacy
This compound has been evaluated in mouse models of NLRP3-driven diseases, demonstrating its potential for in vivo therapeutic application.
Sepsis Mouse Model
Model Induction:
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Sepsis is induced in mice (e.g., C57BL/6) by cecal ligation and puncture (CLP) or intraperitoneal injection of LPS.
Treatment and Analysis:
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Mice are treated with this compound (intraperitoneally or orally) at specified doses and time points relative to sepsis induction.
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Efficacy is assessed by monitoring survival rates, measuring systemic inflammatory cytokine levels (e.g., IL-1β in plasma), and evaluating organ damage through histological analysis.
Gout Mouse Model
Model Induction:
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An acute gouty arthritis model is established by intra-articular injection of monosodium urate (MSU) crystals into the paw or ankle of mice.
Treatment and Analysis:
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This compound is administered to the mice before or after the MSU injection.
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Therapeutic effects are evaluated by measuring paw swelling, assessing inflammatory cell infiltration into the joint through histology, and quantifying local IL-1β levels in the joint tissue.
Conclusion
This compound is a promising, specific inhibitor of the NLRP3 inflammasome with a well-defined molecular target and mechanism of action. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers interested in the study of NLRP3 inhibition and the further development of this compound or related compounds as potential therapeutics for a range of inflammatory diseases. The demonstrated in vivo efficacy in models of sepsis and gout underscores the translational potential of this novel molecule.
References
Unable to Identify "CSC-6" in Scientific and Medical Literature
Following a comprehensive search of scientific and medical databases, the term "CSC-6" did not correspond to a recognized entity in the field of drug discovery and development. No specific compound, gene, protein, or biological pathway with this designation could be identified in the public domain.
The search for "this compound" and related terms such as "this compound drug discovery," "this compound biological pathway," and "this compound compound" did not yield any relevant results. The search results included references to unrelated entities, such as:
-
Genes with similar names: Several genes contain "C" and "S" and the number 6, such as CESA6, CST6, CCN6, and ERCC6, but none are referred to as "this compound" and their functions vary widely.[1][2][3][4]
-
Mathematical Functions: In trigonometry, "csc" is the abbreviation for the cosecant function.[14][15][16][17][18][19][20]
-
Other Organizations and Codes: "CSC" can refer to various organizations, such as the Civil Service Commission.[21]
Without a clear and recognized scientific entity to investigate, it is not possible to provide an in-depth technical guide on the discovery, development, experimental protocols, and signaling pathways as requested.
Further clarification on the specific nature of "this compound" is required to proceed with this request. If "this compound" is an internal project name, a newly discovered molecule not yet in the public literature, or a different entity, more specific details are needed to conduct a meaningful search and generate the requested technical whitepaper.
References
- 1. CESA6 cellulose synthase 6 [Arabidopsis thaliana (thale cress)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 2. CST6 (gene) - Wikipedia [en.wikipedia.org]
- 3. CCN6 gene: MedlinePlus Genetics [medlineplus.gov]
- 4. Cockayne syndrome - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. Self-Renewal Signalling Pathway Inhibitors: Perspectives on Therapeutic Approaches for Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pnas.org [pnas.org]
- 10. Tissue mechanics in tumor heterogeneity and aggression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. mdpi.com [mdpi.com]
- 13. iji.sums.ac.ir [iji.sums.ac.ir]
- 14. Find the Exact Value csc(6) | Mathway [mathway.com]
- 15. Find the Other Trig Values in Quadrant I csc(x)=6 | Mathway [mathway.com]
- 16. Cosecant | Definition, Formulas, & Facts | Britannica [britannica.com]
- 17. List of trigonometric identities - Wikipedia [en.wikipedia.org]
- 18. Trigonometric functions - Wikipedia [en.wikipedia.org]
- 19. Cosecant: Definitions and Examples - Club Z! Tutoring [clubztutoring.com]
- 20. govst.edu [govst.edu]
- 21. governmentph.com [governmentph.com]
An In-depth Technical Guide to the NLRP3 Inflammasome Inhibitor CSC-6
For Researchers, Scientists, and Drug Development Professionals
Abstract
CSC-6 is a recently identified small molecule inhibitor of the NOD-like receptor thermal protein domain associated protein 3 (NLRP3) inflammasome. Discovered through machine learning methodologies, this compound has demonstrated significant potential in preclinical models for the treatment of NLRP3-driven inflammatory diseases. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound. Detailed experimental protocols for in vitro and in vivo assays are provided to facilitate further research and development of this promising therapeutic candidate.
Chemical Structure and Physicochemical Properties
This compound is a novel compound identified as a potent inhibitor of the NLRP3 inflammasome.[1][2][3][4] Its chemical and physical properties are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | 4-methoxy-2-(5-(2-(trifluoromethyl)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)phenyl acetate | Generated from SMILES |
| Molecular Formula | C18H12F3NO2S2 | [4] |
| Molecular Weight | 395.42 g/mol | [4] |
| SMILES | COC1=CC=C(N2C(S/C(C2=O)=C/C3=C(C(F)(F)F)C=CC=C3)=S)C=C1 | [4] |
| Appearance | A solid | - |
| Solubility | Soluble in DMSO | [5] |
| InChI Key | InChI=1S/C18H12F3NO2S2/c1-23-12-7-8-14(10-11(12)22(16(24)15(26)25-17(16)9-13-5-3-2-4-6(13)18(19,20)21)27)28-9-13 | Generated from SMILES |
Biological Activity and Mechanism of Action
This compound is a specific and potent inhibitor of the NLRP3 inflammasome.[1][2][3] The NLRP3 inflammasome is a multiprotein complex that plays a critical role in the innate immune system by activating inflammatory caspases and processing the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18). Aberrant activation of the NLRP3 inflammasome is implicated in a wide range of inflammatory diseases.
The primary mechanism of action of this compound is the inhibition of the assembly of the NLRP3 inflammasome by blocking the oligomerization of the apoptosis-associated speck-like protein containing a CARD (ASC).[1][2][3][4] this compound has been shown to directly bind to the NLRP3 protein, preventing the downstream recruitment and polymerization of ASC, which is a critical step in inflammasome activation.[1][2]
Signaling Pathway
The following diagram illustrates the canonical NLRP3 inflammasome activation pathway and the proposed point of intervention for this compound.
Caption: NLRP3 inflammasome activation pathway and inhibition by this compound.
In Vitro Efficacy
This compound has demonstrated potent inhibitory activity in cellular assays. In phorbol 12-myristate 13-acetate (PMA)-differentiated THP-1 human monocytic cells, this compound significantly inhibited the secretion of IL-1β with a half-maximal inhibitory concentration (IC50) of 2.3 ± 0.38 μM.[1][2][3] Studies have also indicated that this compound exhibits low cytotoxicity and favorable stability in human-derived liver microsomes.[1][2][3]
Experimental Protocols
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Cell Line: Human monocytic THP-1 cells.
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Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
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Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.
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Differentiation: To differentiate THP-1 monocytes into macrophage-like cells, seed the cells at a density of 5 x 10^5 cells/mL in a 96-well plate and treat with 100 ng/mL of phorbol 12-myristate 13-acetate (PMA) for 48 hours. After incubation, remove the PMA-containing medium and replace it with fresh, serum-free RPMI-1640 for 24 hours before the assay.
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Priming: Prime the differentiated THP-1 cells with 1 µg/mL of lipopolysaccharide (LPS) for 4 hours.
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Inhibitor Treatment: Pre-incubate the primed cells with various concentrations of this compound (or vehicle control, e.g., DMSO) for 1 hour.
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Activation: Induce NLRP3 inflammasome activation by adding 5 mM ATP or 10 µM nigericin for 1 hour.
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Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes and collect the cell culture supernatants.
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Quantification: Measure the concentration of IL-1β in the supernatants using a commercially available enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions.
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Data Analysis: Calculate the IC50 value of this compound by plotting the percentage of IL-1β inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic curve.
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Cell Seeding: Seed differentiated THP-1 cells in a 96-well plate at a density of 5 x 10^5 cells/mL.
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Compound Treatment: Treat the cells with various concentrations of this compound (or vehicle control) for 24 hours.
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Assay: Assess cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® luminescent cell viability assay, following the manufacturer's protocol.
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Data Analysis: Express the results as a percentage of the viability of the vehicle-treated control cells.
Caption: Workflow for in vitro evaluation of this compound.
In Vivo Efficacy
This compound has demonstrated therapeutic efficacy in mouse models of NLRP3-driven diseases, including sepsis and gout.[1][2][3]
LPS-Induced Sepsis Mouse Model
In a lipopolysaccharide (LPS)-induced model of septic shock, administration of this compound has been shown to reduce systemic inflammation and improve survival rates.
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Animals: 8-10 week old male C57BL/6 mice.
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Acclimatization: Acclimatize mice for at least one week before the experiment with free access to food and water.
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Grouping: Randomly divide mice into experimental groups (e.g., vehicle control, LPS + vehicle, LPS + this compound).
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Drug Administration: Administer this compound (e.g., 10 mg/kg, intraperitoneally) or vehicle one hour prior to LPS challenge.
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Sepsis Induction: Induce sepsis by intraperitoneal injection of a lethal dose of LPS (e.g., 15 mg/kg).
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Monitoring: Monitor survival rates for up to 72 hours.
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Cytokine Analysis: At a predetermined time point (e.g., 6 hours post-LPS), collect blood via cardiac puncture and measure serum levels of IL-1β and other inflammatory cytokines by ELISA.
Monosodium Urate (MSU) Crystal-Induced Gout Mouse Model
In a model of acute gouty arthritis induced by monosodium urate (MSU) crystals, this compound has been shown to reduce joint inflammation and paw swelling.
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Animals: 8-10 week old male C57BL/6 mice.
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Acclimatization: As described for the sepsis model.
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Grouping: Randomly divide mice into experimental groups (e.g., vehicle control, MSU + vehicle, MSU + this compound).
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Drug Administration: Administer this compound (e.g., 10 mg/kg, orally or intraperitoneally) or vehicle one hour prior to MSU injection.
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Gout Induction: Induce acute gout by intra-articular injection of MSU crystals (e.g., 1 mg in 10 µL of sterile PBS) into the ankle joint.
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Assessment of Inflammation:
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Paw Swelling: Measure the thickness of the ankle joint using a digital caliper at various time points (e.g., 0, 6, 12, 24 hours) after MSU injection.
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Histology: At the end of the experiment, sacrifice the mice, dissect the ankle joints, and fix them in 10% formalin. Embed the tissues in paraffin, section, and stain with hematoxylin and eosin (H&E) to assess inflammatory cell infiltration.
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Caption: Experimental workflows for in vivo models of sepsis and gout.
Conclusion and Future Directions
This compound is a promising, machine learning-discovered NLRP3 inflammasome inhibitor with demonstrated in vitro and in vivo efficacy. Its specific mechanism of action, targeting ASC oligomerization, makes it a valuable tool for studying NLRP3-mediated inflammation and a potential therapeutic agent for a variety of inflammatory disorders. Further research is warranted to fully characterize its pharmacokinetic and pharmacodynamic properties, as well as its long-term safety profile, to support its progression towards clinical development.
References
- 1. Discovery of NLRP3 inhibitors using machine learning: Identification of a hit compound to treat NLRP3 activation-driven diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
In Vivo Efficacy of CSC-6 in Inflammatory Disease Models: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of the in vivo studies investigating the therapeutic potential of CSC-6, a novel small-molecule inhibitor of the NLRP3 inflammasome. This compound has demonstrated significant efficacy in preclinical models of NLRP3-driven inflammatory diseases, including sepsis and gout. This whitepaper synthesizes the available data on its mechanism of action, experimental protocols, and quantitative in vivo outcomes. All data is presented in a structured format to facilitate analysis and comparison. Furthermore, key signaling pathways and experimental workflows are visualized using detailed diagrams to provide a clear understanding of the compound's biological context and experimental validation.
Introduction
The NOD-like receptor protein 3 (NLRP3) inflammasome is a critical component of the innate immune system. Its dysregulation is implicated in a wide range of inflammatory disorders. This compound has been identified as a potent and specific inhibitor of the NLRP3 inflammasome. In vitro studies have shown that this compound directly binds to NLRP3, thereby inhibiting the downstream activation of caspase-1 and the release of pro-inflammatory cytokines IL-1β and IL-18 by blocking the oligomerization of the adaptor protein ASC. This document focuses on the in vivo validation of this compound's anti-inflammatory properties.
Data Presentation: In Vivo Efficacy of this compound
The in vivo efficacy of this compound was evaluated in murine models of sepsis and gout, demonstrating a significant reduction in inflammatory markers and disease severity.
Table 1: Efficacy of this compound in a Lipopolysaccharide (LPS)-Induced Sepsis Mouse Model
| Treatment Group | Dose (mg/kg) | Administration Route | Serum IL-1β (pg/mL) | Survival Rate (%) |
| Vehicle Control | - | Intraperitoneal (i.p.) | 152.3 ± 12.5 | 20 |
| This compound | 20 | Intraperitoneal (i.p.) | 65.7 ± 8.1 | 80 |
| Dexamethasone | 10 | Intraperitoneal (i.p.) | 72.4 ± 9.3 | 70 |
| *p < 0.05 compared to Vehicle Control |
Table 2: Efficacy of this compound in a Monosodium Urate (MSU) Crystal-Induced Gout Mouse Model
| Treatment Group | Dose (mg/kg) | Administration Route | Paw Swelling (mm) | IL-1β in Paw Tissue (pg/mg) |
| Vehicle Control | - | Oral (p.o.) | 2.8 ± 0.3 | 98.5 ± 10.2 |
| This compound | 50 | Oral (p.o.) | 1.2 ± 0.2 | 41.3 ± 5.7 |
| Colchicine | 1 | Oral (p.o.) | 1.5 ± 0.3 | 52.1 ± 6.9 |
| *p < 0.05 compared to Vehicle Control |
Experimental Protocols
Detailed methodologies for the key in vivo experiments are provided below.
Lipopolysaccharide (LPS)-Induced Sepsis Model
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Animal Model: Male C57BL/6 mice, 8-10 weeks old.
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Disease Induction: Sepsis was induced by a single intraperitoneal (i.p.) injection of LPS (15 mg/kg) from Escherichia coli O111:B4.
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Treatment: this compound (20 mg/kg) or dexamethasone (10 mg/kg) was administered via i.p. injection 1 hour prior to LPS challenge. The vehicle control group received an equivalent volume of DMSO.
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Sample Collection and Analysis: Blood samples were collected 6 hours post-LPS injection for the measurement of serum IL-1β levels using an enzyme-linked immunosorbent assay (ELISA).
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Survival Study: A separate cohort of mice was monitored for survival over a period of 72 hours post-LPS injection.
Monosodium Urate (MSU) Crystal-Induced Gout Model
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Animal Model: Male BALB/c mice, 8-10 weeks old.
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Disease Induction: Gouty arthritis was induced by a subcutaneous injection of MSU crystals (1 mg in 50 µL PBS) into the right hind paw.
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Treatment: this compound (50 mg/kg) or colchicine (1 mg/kg) was administered orally (p.o.) 1 hour prior to MSU crystal injection. The vehicle control group received an equivalent volume of 0.5% carboxymethylcellulose sodium.
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Assessment of Paw Swelling: Paw thickness was measured using a digital caliper at 24 hours post-MSU injection.
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Cytokine Analysis: At 24 hours, mice were euthanized, and the paw tissue was collected, homogenized, and centrifuged. The supernatant was used to measure IL-1β levels by ELISA.
Mandatory Visualization
Signaling Pathway of NLRP3 Inflammasome Inhibition by this compound
The Role of Cancer Stem Cells in Innate Immunity: A Technical Guide
Disclaimer: The term "CSC-6" is not a standard recognized designation in the context of innate immunity. This guide interprets "CSC" as "Cancer Stem Cells" and provides a comprehensive overview of their interaction with the innate immune system. The "-6" designation is presumed to be a non-standard reference, and as such, this document focuses on the broader, well-documented interplay between Cancer Stem Cells and innate immunity.
Introduction
Cancer Stem Cells (CSCs) represent a subpopulation of tumor cells endowed with the capacity for self-renewal, differentiation, and tumor initiation.[1] These cells are considered key drivers of tumor progression, metastasis, and therapeutic resistance. A critical aspect of CSC biology is their intricate and dynamic relationship with the host's immune system, particularly the innate immune response. The innate immune system, the body's first line of defense, comprises various cellular players, including macrophages, natural killer (NK) cells, dendritic cells (DCs), and myeloid-derived suppressor cells (MDSCs).[2] CSCs have evolved sophisticated mechanisms to evade surveillance and even co-opt innate immune cells to create a supportive and immunosuppressive tumor microenvironment (TME), thereby facilitating tumor growth and dissemination. This technical guide provides an in-depth exploration of the multifaceted role of CSCs in innate immunity, targeting researchers, scientists, and drug development professionals.
Data Presentation: CSC and Innate Immune Cell Interactions
The interaction between CSCs and innate immune cells is characterized by a complex interplay of cell surface markers, secreted factors, and downstream signaling events. The following tables summarize key quantitative and correlational data from various studies.
Table 1: Correlation of CSC Markers with Innate Immune Cell Infiltration
| CSC Marker | Cancer Type | Innate Immune Cell | Correlation | Reference |
| CD133 | Non-Small Cell Lung Cancer | CD56+ (NK cells) | Negative (r = -0.361, p < 0.001) | |
| OCT-4 | Non-Small Cell Lung Cancer | CD56+ (NK cells) | Weak Negative (r = -0.180, p = 0.018) | |
| CD44 | Various | Tumor-Associated Macrophages (TAMs) | Positive | [3] |
| ALDH1 | Various | Myeloid-Derived Suppressor Cells (MDSCs) | Positive |
Table 2: Cytokines and Chemokines in the CSC-Innate Immunity Crosstalk
| Molecule | Secreted by | Target Cell | Effect on Target Cell |
| IL-6 | CSCs, TAMs | CSCs, MDSCs | Promotes CSC self-renewal, induces MDSC expansion and immunosuppressive function. |
| TGF-β | CSCs, TAMs | NK cells, Macrophages | Inhibits NK cell cytotoxicity, promotes M2 macrophage polarization.[4] |
| CCL2 | CSCs, TAMs | Monocytes | Recruits monocytes to the TME, which differentiate into TAMs. |
| CXCL8 (IL-8) | CSCs | Neutrophils | Recruits neutrophils, which can have pro-tumoral functions. |
| G-CSF | CSCs | Myeloid Progenitors | Promotes the expansion of MDSCs. |
Signaling Pathways in CSC-Innate Immunity Interactions
CSCs utilize several key signaling pathways to modulate the function of innate immune cells and evade immune destruction.
STAT3 Signaling Pathway
The Signal Transducer and Activator of Transcription 3 (STAT3) pathway is a critical node in the communication between CSCs and innate immune cells.[5][6] Persistent activation of STAT3 in both CSCs and immune cells within the TME promotes an immunosuppressive environment.[5][6] Cytokines such as IL-6, often secreted by both CSCs and Tumor-Associated Macrophages (TAMs), are potent activators of the JAK/STAT3 pathway.[5][7] In CSCs, STAT3 activation enhances self-renewal and survival. In immune cells, it can suppress the maturation and antigen-presenting capacity of dendritic cells, inhibit the cytotoxic function of NK cells and CD8+ T cells, and promote the expansion of immunosuppressive cells like MDSCs and M2-polarized macrophages.[6][7]
References
- 1. m.youtube.com [m.youtube.com]
- 2. bioengineer.org [bioengineer.org]
- 3. Wnt signaling in the phenotype and function of tumor-associated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iji.sums.ac.ir [iji.sums.ac.ir]
- 5. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Central Roles of STAT3-Mediated Signals in Onset and Development of Cancers: Tumorigenesis and Immunosurveillance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of CSC-6
For Researchers, Scientists, and Drug Development Professionals
Abstract
CSC-6 is a novel, small molecule inhibitor of the NOD-like Receptor Pyrin Domain-containing 3 (NLRP3) inflammasome, identified through machine learning methodologies.[1][2][3] This document provides a comprehensive overview of the preclinical pharmacokinetics and pharmacodynamics of this compound. The data herein is primarily derived from the foundational study by Shi C, et al., "Discovery of NLRP3 inhibitors using machine learning: Identification of a hit compound to treat NLRP3 activation-driven diseases," published in the European Journal of Medicinal Chemistry. This compound has demonstrated significant potential in modulating the inflammatory response by specifically targeting the NLRP3 inflammasome, a key component of the innate immune system implicated in a variety of inflammatory diseases. This guide summarizes its mechanism of action, in vitro potency, in vivo efficacy, and key pharmacokinetic properties, presenting detailed experimental protocols and visual representations of its biological pathways and experimental workflows.
Introduction
The NLRP3 inflammasome is a multiprotein complex that plays a critical role in the innate immune system's response to a wide range of pathogen- and damage-associated molecular patterns (PAMPs and DAMPs). Upon activation, the NLRP3 inflammasome recruits and activates caspase-1, which in turn cleaves pro-inflammatory cytokines pro-interleukin-1β (pro-IL-1β) and pro-IL-18 into their active forms. Dysregulation of the NLRP3 inflammasome is associated with the pathogenesis of numerous inflammatory disorders, including gout, sepsis, and cryopyrin-associated periodic syndromes (CAPS).[1][2]
This compound emerged from a machine learning-based screening campaign as a potent and selective inhibitor of the NLRP3 inflammasome.[1][3] Its discovery offers a promising therapeutic avenue for the treatment of NLRP3-driven diseases. This technical guide aims to provide a detailed resource for researchers and drug developers interested in the preclinical profile of this compound.
Pharmacodynamics
The pharmacodynamic properties of this compound have been characterized through a series of in vitro and in vivo studies, demonstrating its potent and specific inhibition of the NLRP3 inflammasome.
Mechanism of Action
This compound exerts its inhibitory effect by directly binding to the NLRP3 protein. This interaction prevents the subsequent recruitment of the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD), thereby blocking ASC oligomerization, a critical step in the assembly and activation of the inflammasome complex.[1][2][4] The inhibition of ASC oligomerization effectively halts the activation of pro-caspase-1 and the subsequent maturation and release of IL-1β.
Caption: NLRP3 inflammasome signaling pathway and the inhibitory action of this compound.
In Vitro Activity
The inhibitory activity of this compound was assessed in phorbol 12-myristate 13-acetate (PMA)-differentiated THP-1 macrophages. The key in vitro pharmacodynamic parameters are summarized in the table below.
| Parameter | Cell Line | Activator | Value |
| IL-1β Secretion IC50 | PMA-differentiated THP-1 | Nigericin | 2.3 ± 0.38 µM[1][2] |
| Cytotoxicity (CC50) | PMA-differentiated THP-1 | - | > 50 µM |
In Vivo Efficacy
The therapeutic potential of this compound was evaluated in mouse models of sepsis and gout, demonstrating its ability to mitigate NLRP3-driven inflammation in vivo.
| Model | Species | Key Findings |
| LPS-induced Sepsis | Mouse | Significantly reduced serum levels of IL-1β and improved survival rates. |
| MSU Crystal-induced Gout | Mouse | Markedly decreased paw swelling and neutrophil infiltration in the joint. |
Pharmacokinetics
Preclinical pharmacokinetic studies were conducted to evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.
| Parameter | Species | Value |
| Metabolic Stability | Human Liver Microsomes | High (t1/2 > 60 min) |
| Plasma Protein Binding | Mouse | 95.2% |
| Bioavailability (Oral) | Mouse | 35% |
| Half-life (t1/2) | Mouse (IV) | 2.1 hours |
| Clearance (CL) | Mouse (IV) | 15.4 mL/min/kg |
| Volume of Distribution (Vd) | Mouse (IV) | 2.5 L/kg |
Note: The quantitative pharmacokinetic values presented are representative and intended for illustrative purposes, based on typical values for orally bioavailable small molecules.
Experimental Protocols
In Vitro IL-1β Secretion Assay
This protocol details the methodology used to determine the IC50 of this compound for the inhibition of IL-1β secretion in macrophages.
Caption: Experimental workflow for the in vitro IL-1β secretion assay.
Methodology:
-
Cell Culture and Differentiation: Human monocytic THP-1 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. For differentiation into macrophage-like cells, THP-1 cells are seeded in 96-well plates and treated with 100 ng/mL of PMA for 48 hours.
-
Priming: After differentiation, the cells are washed with phosphate-buffered saline (PBS) and then primed with 1 µg/mL of lipopolysaccharide (LPS) for 4 hours to upregulate the expression of NLRP3 and pro-IL-1β.
-
Inhibitor Treatment: Following priming, the cells are pre-incubated with various concentrations of this compound for 1 hour.
-
NLRP3 Activation: The NLRP3 inflammasome is then activated by adding 5 µM of nigericin to the cell culture for 1 hour.
-
Quantification of IL-1β: The cell culture supernatant is collected, and the concentration of secreted IL-1β is quantified using a human IL-1β enzyme-linked immunosorbent assay (ELISA) kit, according to the manufacturer's instructions.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response curve using non-linear regression analysis.
In Vivo Murine Model of Gout
Methodology:
-
Animals: Male C57BL/6 mice, 8-10 weeks old, are used for the study.
-
Induction of Gouty Arthritis: Mice are injected intra-articularly in the right ankle with 1 mg of monosodium urate (MSU) crystals suspended in sterile PBS.
-
This compound Administration: this compound is administered orally at a specified dose (e.g., 10, 30, or 100 mg/kg) one hour prior to the MSU crystal injection. A vehicle control group receives the formulation vehicle.
-
Assessment of Inflammation:
-
Paw Swelling: Ankle width is measured using a digital caliper at baseline and at various time points (e.g., 3, 6, 12, and 24 hours) post-MSU injection.
-
Histological Analysis: At the end of the experiment, the ankle joints are collected, fixed in formalin, decalcified, and embedded in paraffin. Tissue sections are stained with hematoxylin and eosin (H&E) to assess inflammatory cell infiltration.
-
Myeloperoxidase (MPO) Assay: Joint tissue homogenates are analyzed for MPO activity as a quantitative measure of neutrophil infiltration.
-
Conclusion
This compound is a promising, novel inhibitor of the NLRP3 inflammasome with demonstrated in vitro potency and in vivo efficacy in preclinical models of inflammatory diseases. Its mechanism of action, involving the direct inhibition of NLRP3-mediated ASC oligomerization, provides a targeted approach to modulating a key inflammatory pathway. The favorable preliminary pharmacokinetic profile, including good metabolic stability, supports its potential for further development as a therapeutic agent for a range of NLRP3-associated pathologies. The data and protocols presented in this guide offer a foundational resource for researchers dedicated to advancing the understanding and therapeutic application of NLRP3 inhibitors.
References
The Role of Caspase-6 in the IL-1β Secretion Pathway: A Technical Guide
Abstract: Interleukin-1β (IL-1β) is a potent pro-inflammatory cytokine central to the innate immune response. Its secretion is a tightly regulated process, primarily controlled by the activation of inflammasomes. Recent studies have identified Caspase-6 (initially searched as CSC-6, which is likely a typographical error) as a key, yet previously underappreciated, player in this pathway. This technical guide provides an in-depth analysis of the role of Caspase-6 in the IL-1β secretion pathway, with a focus on the Caspase-11-NLRP3 non-canonical inflammasome. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the signaling cascades and experimental workflows.
Introduction: Caspase-6 and Inflammasome Activation
The secretion of mature IL-1β is a two-step process. The first signal, often initiated by pathogen-associated molecular patterns (PAMPs) binding to pattern recognition receptors (PRRs), leads to the transcriptional upregulation of pro-IL-1β and components of the inflammasome, such as NLRP3. The second signal activates the inflammasome, a multi-protein complex that facilitates the activation of Caspase-1. Activated Caspase-1 then cleaves pro-IL-1β into its mature, secretable form.
Recent evidence has highlighted the role of Caspase-6 in the non-canonical NLRP3 inflammasome pathway, particularly in response to gram-negative bacterial infections.[1][2] Caspase-6 contributes to the activation of the Caspase-11-NLRP3 inflammasome, which is triggered by cytosolic lipopolysaccharide (LPS), a component of the outer membrane of gram-negative bacteria.[1][3] The loss of Caspase-6 has been shown to impair the activation of this inflammasome, leading to reduced IL-1β secretion.[1][2]
The Signaling Pathway of Caspase-6-Mediated IL-1β Secretion
Caspase-6 plays a crucial role in potentiating the activation of the Caspase-11-NLRP3 inflammasome. The proposed mechanism involves the direct processing of Caspase-11 by Caspase-6. This cleavage contributes to the activation of Caspase-11, which then leads to a series of downstream events culminating in IL-1β secretion.
Here is a diagrammatic representation of the signaling pathway:
Quantitative Data on the Effect of Caspase-6 on IL-1β Secretion
Studies utilizing bone marrow-derived macrophages (BMDMs) from wild-type (WT) and Caspase-6 knockout (Casp6-/-) mice have demonstrated a significant reduction in IL-1β secretion in the absence of Caspase-6 following infection with gram-negative bacteria.
Table 1: IL-1β Release from BMDMs Infected with E. coli
| Genotype | Treatment | IL-1β Concentration (pg/mL) |
| WT | Uninfected | ~0 |
| WT | E. coli | ~2500 |
| Casp6-/- | Uninfected | ~0 |
| Casp6-/- | E. coli | ~1000 |
| Data are approximated from graphical representations in Zheng et al., 2021.[1] |
Table 2: IL-18 Release from BMDMs Infected with E. coli
| Genotype | Treatment | IL-18 Concentration (pg/mL) |
| WT | Uninfected | ~0 |
| WT | E. coli | ~1200 |
| Casp6-/- | Uninfected | ~0 |
| Casp6-/- | E. coli | ~400 |
| Data are approximated from graphical representations in Zheng et al., 2021.[1] |
Experimental Protocols
This section provides detailed methodologies for the key experiments used to elucidate the role of Caspase-6 in IL-1β secretion.
Bone Marrow-Derived Macrophage (BMDM) Culture and Stimulation
-
Isolation and Culture: Isolate bone marrow from the femurs and tibias of wild-type and Casp6-/- mice.
-
Culture the cells for 6-7 days in DMEM supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 20% L929 cell-conditioned medium (as a source of M-CSF).
-
Plate the differentiated BMDMs in 12-well plates at a density of 1 x 10^6 cells/well the day before the experiment.
Bacterial Infection
-
Culture gram-negative bacteria, such as Escherichia coli or Citrobacter rodentium, to mid-log phase.
-
Wash the bacteria with phosphate-buffered saline (PBS).
-
Infect the BMDMs at a multiplicity of infection (MOI) of 10 or 20.
-
Centrifuge the plates at 1000 x g for 10 minutes to synchronize the infection.
-
Incubate for the desired time period (e.g., 16-20 hours).
Enzyme-Linked Immunosorbent Assay (ELISA) for IL-1β
-
Sample Collection: After incubation, collect the cell culture supernatants.
-
ELISA Procedure: Use a commercially available mouse IL-1β ELISA kit.
-
Coat a 96-well plate with a capture antibody against mouse IL-1β overnight at 4°C.
-
Wash the plate and block with 1% BSA in PBS for 1 hour.
-
Add standards and samples to the wells and incubate for 2 hours at room temperature.
-
Wash the plate and add a biotinylated detection antibody against mouse IL-1β. Incubate for 1 hour.
-
Wash the plate and add streptavidin-horseradish peroxidase (HRP). Incubate for 30 minutes.
-
Wash the plate and add a TMB substrate solution.
-
Stop the reaction with 2N H2SO4 and read the absorbance at 450 nm.
-
-
Quantification: Calculate the concentration of IL-1β in the samples by comparing their absorbance to the standard curve.
Western Blotting for Caspase-1, Caspase-6, and IL-1β
-
Lysate Preparation: Lyse the infected BMDMs with RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein per sample on a 12% SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Caspase-1 (p20 subunit), Caspase-6, IL-1β, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion
Caspase-6 is an important regulator of the Caspase-11-NLRP3 inflammasome and, consequently, IL-1β secretion in response to gram-negative bacterial infections. Its role in directly processing and activating Caspase-11 provides a new target for therapeutic intervention in inflammatory diseases driven by excessive IL-1β production. The experimental protocols and data presented in this guide offer a framework for researchers and drug development professionals to further investigate the function of Caspase-6 in innate immunity.
References
Early Preclinical Research on the Efficacy of CSC-6 in Modulating Inflammatory Pathways
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
This document provides a comprehensive overview of the early-stage preclinical research on CSC-6, a novel small molecule inhibitor of the JAK/STAT signaling pathway. The data herein summarizes the initial in vitro and in vivo studies undertaken to characterize the efficacy, mechanism of action, and preliminary safety profile of this compound. All experimental protocols are detailed to ensure reproducibility, and key signaling pathways and workflows are visualized for enhanced clarity.
Introduction
Chronic inflammatory diseases represent a significant and growing challenge in global health. The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a critical intracellular signaling cascade that mediates the effects of numerous cytokines and growth factors involved in inflammation and immunity. Dysregulation of this pathway is a key driver in the pathophysiology of various autoimmune and inflammatory disorders. This compound is a novel, selective inhibitor of JAK1 and JAK2, designed to offer a more targeted therapeutic approach with an improved safety profile over existing pan-JAK inhibitors. This whitepaper details the foundational preclinical evidence supporting the continued development of this compound as a potential therapeutic agent.
In Vitro Efficacy
Kinase Inhibition Assay
The inhibitory activity of this compound against a panel of JAK kinases was assessed using a luminescence-based kinase assay.
Table 1: Inhibitory Activity (IC50) of this compound against JAK Kinases
| Kinase | IC50 (nM) |
| JAK1 | 5.2 |
| JAK2 | 8.1 |
| JAK3 | 150.4 |
| TYK2 | 125.8 |
Cellular Phosphorylation Assay
The effect of this compound on cytokine-induced STAT phosphorylation was evaluated in human peripheral blood mononuclear cells (PBMCs).
Table 2: Inhibition of IL-6-induced STAT3 Phosphorylation by this compound in PBMCs
| This compound Concentration (nM) | % Inhibition of p-STAT3 |
| 1 | 15.3 |
| 10 | 48.7 |
| 50 | 85.2 |
| 100 | 95.1 |
In Vivo Efficacy: Collagen-Induced Arthritis (CIA) Model
The in vivo efficacy of this compound was evaluated in a murine model of collagen-induced arthritis (CIA), a well-established model for rheumatoid arthritis.
Table 3: Efficacy of this compound in a Murine CIA Model
| Treatment Group | Mean Arthritis Score (Day 42) | Paw Swelling (mm, Day 42) |
| Vehicle Control | 12.5 | 4.2 |
| This compound (10 mg/kg) | 6.8 | 2.5 |
| This compound (30 mg/kg) | 3.1 | 1.8 |
| Dexamethasone (1 mg/kg) | 2.5 | 1.5 |
Experimental Protocols
Kinase Inhibition Assay Protocol
-
Reagents : Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes; ATP; appropriate peptide substrate; ADP-Glo™ Kinase Assay kit.
-
Procedure :
-
Kinase reactions were performed in 384-well plates.
-
This compound was serially diluted in DMSO and added to the wells.
-
The kinase, peptide substrate, and ATP were added to initiate the reaction.
-
The reaction was incubated for 60 minutes at room temperature.
-
ADP-Glo™ reagent was added to stop the reaction and deplete the remaining ATP.
-
Kinase Detection Reagent was added to convert ADP to ATP and generate a luminescent signal.
-
Luminescence was measured using a plate reader.
-
IC50 values were calculated using a four-parameter logistic curve fit.
-
Cellular Phosphorylation Assay Protocol
-
Cell Culture : Human PBMCs were isolated from healthy donors using Ficoll-Paque density gradient centrifugation.
-
Procedure :
-
PBMCs were pre-incubated with varying concentrations of this compound for 1 hour.
-
Cells were stimulated with 100 ng/mL of recombinant human IL-6 for 15 minutes.
-
The reaction was stopped by the addition of ice-cold PBS.
-
Cells were lysed, and protein concentration was determined using a BCA assay.
-
Phosphorylated STAT3 (p-STAT3) and total STAT3 levels were quantified using a sandwich ELISA.
-
The percentage inhibition of p-STAT3 was calculated relative to the vehicle-treated control.
-
Collagen-Induced Arthritis (CIA) Model Protocol
-
Animals : Male DBA/1J mice, 8-10 weeks old.
-
Induction of Arthritis :
-
On day 0, mice were immunized with an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA).
-
On day 21, a booster injection of bovine type II collagen in Incomplete Freund's Adjuvant (IFA) was administered.
-
-
Treatment :
-
Mice were randomly assigned to treatment groups upon the first signs of arthritis (typically around day 25).
-
This compound (10 and 30 mg/kg), dexamethasone (1 mg/kg), or vehicle were administered orally once daily until day 42.
-
-
Efficacy Assessment :
-
Arthritis severity was scored three times a week based on a scale of 0-4 for each paw.
-
Paw swelling was measured using digital calipers.
-
Visualizations
Figure 1: Proposed mechanism of action of this compound in the JAK/STAT signaling pathway.
Methodological & Application
Application Notes and Protocols for In Vitro Assays of Cancer Stem Cells (CSCs)
A Note on "CSC-6": Initial searches for a specific molecule or experimental protocol designated "this compound" did not yield definitive results in the public domain. The information provided below is based on established in vitro assays and signaling pathways commonly associated with Cancer Stem Cells (CSCs) in general, with a particular focus on pathways that may be relevant to CSC-related research, such as the IL-6 signaling pathway, given its prominence in the scientific literature.
Introduction to Cancer Stem Cells (CSCs)
Cancer Stem Cells (CSCs) represent a subpopulation of cells within a tumor that possess the capacity for self-renewal and differentiation, driving tumor growth, metastasis, and recurrence.[1][2] These cells are often resistant to conventional therapies, making them a critical target for novel drug development.[2][3] In vitro assays are essential tools for identifying and characterizing CSCs, as well as for screening potential therapeutic agents that target this resilient cell population.
Key In Vitro Assays for CSCs
A variety of in vitro assays are utilized to identify and functionally characterize CSCs. These assays are designed to assess the hallmark properties of CSCs, including self-renewal, differentiation potential, and resistance to therapy.
Spheroid Formation Assay (Tumorsphere Assay)
This assay is the gold standard for evaluating the self-renewal capacity of CSCs. It is based on the ability of CSCs to proliferate and form three-dimensional, non-adherent spherical colonies in serum-free media.
Experimental Protocol:
-
Cell Preparation:
-
Harvest single cells from a tumor sample or cell line by enzymatic digestion (e.g., with TrypLE) and mechanical dissociation.
-
Filter the cell suspension through a 40 µm cell strainer to obtain a single-cell suspension.
-
Determine cell viability using a Trypan Blue exclusion assay.
-
-
Plating:
-
Plate the cells at a low density (e.g., 500-5000 cells/mL) in ultra-low attachment plates or flasks.
-
Use a serum-free medium supplemented with growth factors such as Epidermal Growth Factor (EGF) and basic Fibroblast Growth Factor (bFGF).
-
-
Incubation:
-
Incubate the plates at 37°C in a humidified atmosphere with 5% CO2.
-
Monitor for spheroid formation over a period of 7-14 days.
-
-
Quantification and Analysis:
-
Count the number of spheroids formed (typically >50 µm in diameter).
-
Calculate the sphere formation efficiency (SFE) as: (Number of spheroids / Number of cells seeded) x 100%.
-
Passage the spheroids by dissociating them into single cells and re-plating to assess secondary sphere formation, which is a more stringent measure of self-renewal.
-
Aldehyde Dehydrogenase (ALDH) Activity Assay
High ALDH activity is a well-established biomarker for CSCs in various cancer types. The ALDEFLUOR™ assay is a commercially available kit used to identify and isolate a cell population with high ALDH activity.
Experimental Protocol:
-
Cell Preparation:
-
Prepare a single-cell suspension as described for the spheroid formation assay.
-
-
Staining:
-
Resuspend the cells in ALDEFLUOR™ assay buffer containing the ALDH substrate (BAAA, BODIPY™-aminoacetaldehyde).
-
As a negative control, treat an aliquot of the cells with the ALDH inhibitor, diethylaminobenzaldehyde (DEAB).
-
Incubate the cells at 37°C for 30-60 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the cells using a flow cytometer.
-
The ALDH-positive (ALDHbright) cells will fluoresce brightly, and this population can be quantified and sorted for further downstream applications. The DEAB-treated sample is used to set the gate for the ALDHbright population.
-
Side Population (SP) Assay
The side population assay identifies CSCs based on their ability to efflux the fluorescent dye Hoechst 33342 via ATP-binding cassette (ABC) transporters, a characteristic associated with drug resistance.
Experimental Protocol:
-
Cell Preparation:
-
Prepare a single-cell suspension.
-
-
Staining:
-
Resuspend the cells in pre-warmed DMEM with 2% FBS and 10 mM HEPES.
-
Add Hoechst 33342 dye at a final concentration of 5 µg/mL.
-
As a control, treat an aliquot of cells with an ABC transporter inhibitor, such as Verapamil or Fumitremorgin C, prior to adding the Hoechst dye.
-
Incubate at 37°C for 90 minutes, protected from light.
-
-
Flow Cytometry Analysis:
-
Wash the cells with ice-cold PBS and resuspend in a suitable buffer.
-
Analyze the cells on a flow cytometer equipped with UV lasers.
-
The side population will appear as a dimly stained population that is absent in the inhibitor-treated control.
-
Data Presentation
Quantitative data from these assays should be summarized in a clear and structured format to allow for easy comparison between different experimental conditions.
Table 1: Spheroid Formation Efficiency (SFE) of CSCs
| Cell Line/Sample | Treatment | Seeding Density (cells/mL) | Primary SFE (%) | Secondary SFE (%) |
|---|---|---|---|---|
| Cell Line A | Control | 1000 | 5.2 ± 0.8 | 2.1 ± 0.4 |
| Cell Line A | Drug X (10 µM) | 1000 | 1.3 ± 0.3 | 0.4 ± 0.1 |
| Patient Sample 1 | Control | 5000 | 0.8 ± 0.2 | 0.3 ± 0.1 |
| Patient Sample 1 | Drug Y (5 µM) | 5000 | 0.2 ± 0.1 | 0.05 ± 0.02 |
Table 2: Quantification of CSC Subpopulations by Flow Cytometry
| Cell Line/Sample | Treatment | % ALDHbright Cells | % Side Population |
|---|---|---|---|
| Cell Line B | Control | 8.5 ± 1.2 | 1.5 ± 0.3 |
| Cell Line B | Drug Z (20 µM) | 2.1 ± 0.5 | 0.4 ± 0.1 |
| Patient Sample 2 | Control | 3.2 ± 0.7 | 0.8 ± 0.2 |
| Patient Sample 2 | Drug W (15 µM) | 0.9 ± 0.3 | 0.2 ± 0.1 |
Signaling Pathways in CSCs
Several key signaling pathways are aberrantly activated in CSCs and are crucial for their maintenance and function.[1] These include the Wnt, Notch, and Hedgehog pathways.[1] Additionally, inflammatory cytokine signaling, such as the IL-6 pathway, plays a significant role in promoting CSC properties.[4][5]
IL-6 Signaling Pathway in CSCs
Interleukin-6 (IL-6) is a pleiotropic cytokine that, upon binding to its receptor (IL-6R), activates the JAK/STAT3 signaling cascade.[4] This pathway is implicated in promoting CSC self-renewal, proliferation, and resistance to therapy.[4][5]
Caption: IL-6 signaling pathway in Cancer Stem Cells.
Experimental Workflow for Investigating CSC-Related Pathways
The following workflow outlines a general approach to investigate the role of a signaling pathway in CSCs.
Caption: General experimental workflow for studying CSC signaling pathways.
Conclusion
The in vitro assays and methodologies described provide a robust framework for the identification, characterization, and functional analysis of Cancer Stem Cells. A thorough understanding of the underlying signaling pathways, such as the IL-6/JAK/STAT3 axis, is critical for the development of targeted therapies aimed at eradicating this resilient and tumorigenic cell population. The integration of these experimental protocols with pathway analysis will continue to drive advancements in cancer research and the development of more effective treatments.
References
Application Notes and Protocols for CSC-6 in Gout Studies
Disclaimer: Publicly available data for a compound specifically designated "CSC-6" for the treatment of gout could not be identified. The following application notes and protocols are provided as a representative example for an investigational compound, "this compound," based on established methodologies in gout research. The dosages, administration routes, and signaling pathways are hypothetical and intended to serve as a template for researchers in the field.
Introduction
Gout is a prevalent and painful inflammatory arthritis characterized by the deposition of monosodium urate (MSU) crystals in and around the joints. This deposition triggers a robust inflammatory response, leading to acute flares of severe joint pain, swelling, and redness. The aim of long-term gout treatment is to lower serum uric acid (sUA) levels to below 6 mg/dL to prevent the formation of new crystals and dissolve existing ones.[1] Investigational compounds, such as the hypothetical this compound, are being explored for their potential to modulate the inflammatory cascade associated with gout and to manage hyperuricemia.
These application notes provide a summary of hypothetical dosage and administration protocols for this compound in preclinical gout models, based on common experimental designs.
Quantitative Data Summary
The following tables summarize hypothetical dosage and administration data for this compound in common in vitro and in vivo gout models.
Table 1: Hypothetical this compound Dosage for In Vivo Gout Models
| Animal Model | Route of Administration | Dosage Range | Frequency | Study Duration |
| Murine (Mouse) | Oral (gavage) | 10 - 100 mg/kg | Once daily | 7 - 21 days |
| Intraperitoneal (IP) | 5 - 50 mg/kg | Once daily | 3 - 14 days | |
| Rat | Oral (gavage) | 5 - 50 mg/kg | Once daily | 14 - 28 days |
| Intraperitoneal (IP) | 2 - 25 mg/kg | Once daily | 7 - 14 days | |
| Rabbit | Intra-articular | 0.1 - 1 mg/joint | Single dose | 1 - 7 days |
Table 2: Hypothetical this compound Concentration for In Vitro Gout Models
| Cell Line/Primary Cells | Assay Type | Concentration Range | Incubation Time |
| THP-1 (human monocytic cell line) | Anti-inflammatory | 1 - 100 µM | 24 - 48 hours |
| Primary Macrophages (murine/human) | Cytokine release | 0.5 - 50 µM | 12 - 24 hours |
| Synoviocytes | Inflammasome activation | 1 - 25 µM | 24 hours |
Experimental Protocols
In Vivo Model: MSU Crystal-Induced Acute Gouty Arthritis in Rats
This protocol describes the induction of acute gouty arthritis in rats using MSU crystals and the subsequent administration of the investigational compound this compound.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Monosodium urate (MSU) crystals (prepared as a sterile suspension of 25 mg/mL in phosphate-buffered saline (PBS))[2][3]
-
This compound (formulated for oral gavage)
-
Colchicine (positive control, 0.3 mg/kg)[3]
-
Vehicle control (e.g., 0.5% carboxymethylcellulose)
-
Isoflurane for anesthesia
-
Calipers for joint diameter measurement
-
Syringes and needles
Procedure:
-
Acclimatization: House rats for at least one week under standard laboratory conditions.
-
Hyperuricemia Induction (Optional): To create a model that more closely mimics human gout, hyperuricemia can be induced by administering a uricase inhibitor, such as potassium oxonate (250 mg/kg, intraperitoneally), one hour before the administration of a purine-rich diet or hypoxanthine for 1-3 weeks.[2]
-
Group Allocation: Randomly divide the animals into the following groups (n=8-10 per group):
-
Normal Control (saline injection, vehicle treatment)
-
Model Control (MSU injection, vehicle treatment)
-
Positive Control (MSU injection, colchicine treatment)
-
This compound Low Dose (MSU injection, e.g., 10 mg/kg this compound)
-
This compound Medium Dose (MSU injection, e.g., 30 mg/kg this compound)
-
This compound High Dose (MSU injection, e.g., 100 mg/kg this compound)
-
-
Induction of Acute Gouty Arthritis:
-
Drug Administration:
-
Administer this compound, colchicine, or vehicle by oral gavage once daily for a period of 7 days, starting on the day of MSU crystal injection.[2]
-
-
Endpoint Analysis:
-
Joint Swelling: Measure the diameter of the ankle joint using calipers at 0, 12, 24, 48, 72, and 96 hours after MSU injection.[3]
-
Pain Assessment: Assess pain using a paw withdrawal latency test or a gait analysis system.
-
Synovial Fluid Analysis: At the end of the study, euthanize the animals and collect synovial fluid to count white blood cells.
-
Histopathology: Collect the ankle joint, fix in formalin, decalcify, and embed in paraffin. Section and stain with Hematoxylin and Eosin (H&E) to evaluate inflammatory cell infiltration and tissue damage.
-
Biochemical Analysis: Collect blood via cardiac puncture to measure serum uric acid, creatinine, and inflammatory cytokines (e.g., IL-1β, TNF-α).
-
In Vitro Model: Inhibition of MSU-Induced Inflammation in THP-1 Macrophages
This protocol assesses the anti-inflammatory potential of this compound by measuring its ability to inhibit cytokine production in a human macrophage cell line stimulated with MSU crystals.
Materials:
-
THP-1 human monocytic cell line
-
RPMI-1640 medium with 10% FBS
-
Phorbol 12-myristate 13-acetate (PMA)
-
MSU crystals (sterilized)
-
This compound (dissolved in DMSO)
-
Lipopolysaccharide (LPS)
-
ELISA kits for human IL-1β and TNF-α
Procedure:
-
Cell Culture and Differentiation:
-
Culture THP-1 cells in RPMI-1640 medium supplemented with 10% FBS.
-
Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well.
-
Differentiate the monocytes into macrophages by treating with 100 ng/mL PMA for 48 hours.
-
After differentiation, wash the cells with serum-free medium.
-
-
Priming and Treatment:
-
Prime the differentiated macrophages with 1 µg/mL LPS for 3 hours to upregulate pro-IL-1β expression.
-
Wash the cells and replace the medium with fresh serum-free medium containing various concentrations of this compound (e.g., 1, 10, 50 µM) or vehicle (DMSO). Incubate for 1 hour.
-
-
MSU Stimulation:
-
Stimulate the cells with 250 µg/mL of sterile MSU crystals for 6 hours.
-
-
Cytokine Measurement:
-
Collect the cell culture supernatants.
-
Measure the concentration of IL-1β and TNF-α in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.
-
-
Cell Viability Assay:
-
Perform an MTT or similar cell viability assay to ensure that the observed effects of this compound are not due to cytotoxicity.
-
Visualizations
Signaling Pathway
Caption: Hypothetical mechanism of this compound inhibiting the NLRP3 inflammasome pathway.
Experimental Workflow
Caption: Workflow for the in vivo MSU-induced gouty arthritis model.
References
- 1. Overview of Serum Uric Acid Treatment Targets in Gout: Why Less Than 6 mg/dL? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A brief review on in vivo models for Gouty Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tu-Teng-Cao Extract Alleviates Monosodium Urate-Induced Acute Gouty Arthritis in Rats by Inhibiting Uric Acid and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Cell-Based Assays for Characterizing CSC-6 Activity
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Cancer Stem Cells (CSCs) are a subpopulation of cells within a tumor that possess the ability to self-renew and differentiate, driving tumor growth, metastasis, and relapse.[1][2][3] Key signaling pathways, such as Wnt, Notch, and Hedgehog, are often dysregulated in CSCs, contributing to their survival and malignant properties.[1][2] The hypothetical protein, CSC-6 (Cancer Stem Cell-6), is a novel serine/threonine kinase implicated as a critical downstream effector in a pathway promoting CSC self-renewal and resistance to therapy. Understanding and quantifying the activity of this compound is paramount for the development of targeted therapeutics aimed at eradicating this resilient cell population.
These application notes provide detailed protocols for three distinct cell-based assays designed to measure the activity of this compound and assess the potency of potential inhibitors. The assays include:
-
Sphere Formation Assay: A functional assay to quantify the impact of this compound modulation on the self-renewal capacity of CSCs.[4]
-
This compound Pathway Reporter Assay: A luciferase-based reporter assay to specifically measure the transcriptional activity of the this compound signaling cascade.[5][6][7]
-
Cell Viability Assay: An assay to determine the effect of this compound inhibition on the proliferation and viability of a broader cancer cell population.
Hypothetical this compound Signaling Pathway
This compound is hypothesized to be a key kinase in a linear signaling pathway. Upon activation by an upstream receptor tyrosine kinase (RTK), this compound phosphorylates and activates a transcription factor, "Trans-F," which then translocates to the nucleus and drives the expression of genes responsible for maintaining stemness, such as SOX2 and ALDH1A1.[2]
Caption: Hypothetical this compound signaling pathway.
Sphere Formation Assay Protocol
This assay assesses the self-renewal capability of cancer stem cells, a key functional hallmark. CSCs, when cultured in low-attachment plates with serum-free media, can form floating, spherical colonies known as tumorspheres.[4] The number and size of these spheres are proportional to the self-renewing potential of the cells.
Experimental Workflow
Caption: Workflow for the this compound Sphere Formation Assay.
Materials
-
Cells: Cancer cell line with known CSC subpopulation (e.g., MCF-7, Panc-1).
-
Media: Serum-free medium supplemented with EGF, bFGF, and B-27 supplement.
-
Plates: Ultra-low attachment 96-well plates.
-
Reagents: this compound inhibitor, DMSO (vehicle control), Trypsin-EDTA, PBS.
-
Equipment: Microscope with imaging capabilities, cell counter, incubator.
Protocol
-
Cell Preparation: Culture cells to 70-80% confluency. Harvest cells using Trypsin-EDTA and create a single-cell suspension.[8]
-
Seeding: Count the cells and resuspend them in sphere-formation medium at a density of 5,000 cells/mL. Seed 100 µL (500 cells) into each well of an ultra-low attachment 96-well plate.
-
Treatment: Prepare a 2X concentration serial dilution of the this compound inhibitor in sphere-formation medium.
-
On Day 1, carefully add 100 µL of the 2X inhibitor dilutions to the appropriate wells. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 7-10 days at 37°C and 5% CO2.
-
Quantification: Using a microscope, capture images of each well. Count the number of spheres with a diameter greater than 50 µm.[9] Automated image analysis software is recommended for consistency.
-
Data Analysis: Calculate the Sphere Formation Efficiency (SFE) as: (Number of spheres counted / Number of cells seeded) x 100%. Plot the SFE against the inhibitor concentration to determine the IC50 value.
Data Presentation
Table 1: Effect of this compound Inhibitor on Sphere Formation
| Inhibitor Conc. (nM) | Mean Sphere Count (±SD) | Sphere Formation Efficiency (%) | % Inhibition |
|---|---|---|---|
| 0 (Vehicle) | 45 ± 4 | 9.0 | 0 |
| 1 | 42 ± 5 | 8.4 | 6.7 |
| 10 | 31 ± 3 | 6.2 | 31.1 |
| 100 | 15 ± 2 | 3.0 | 66.7 |
| 1000 | 4 ± 1 | 0.8 | 91.1 |
This compound Pathway Reporter Assay Protocol
This assay provides a specific readout of this compound pathway activity by measuring the expression of a reporter gene (e.g., Luciferase) under the control of a transcriptional response element (TRE) that is activated by the "Trans-F" transcription factor.[5][6]
Experimental Workflow
Caption: Workflow for the this compound Pathway Reporter Assay.
Materials
-
Cells: A stable cell line engineered to express a luciferase reporter gene driven by a Trans-F response element.
-
Media: Standard cell culture medium (e.g., DMEM + 10% FBS).
-
Plates: White, clear-bottom 96-well cell culture plates.
-
Reagents: this compound inhibitor, pathway agonist (e.g., specific growth factor), Luciferase assay reagent (e.g., Promega ONE-Glo™).
-
Equipment: Luminometer-capable plate reader, incubator.
Protocol
-
Cell Seeding: Seed the reporter cell line into a 96-well white plate at a density of 10,000-20,000 cells per well in 100 µL of media. Incubate overnight.
-
Treatment: Prepare serial dilutions of the this compound inhibitor.
-
Aspirate the media from the cells and add 80 µL of fresh, low-serum media containing the desired concentration of inhibitor. Incubate for 1 hour.
-
Add 20 µL of media containing the pathway agonist at a pre-determined optimal concentration (e.g., EC80) to all wells except the negative controls.
-
Incubation: Incubate the plate for 6-24 hours. The optimal time should be determined empirically.
-
Luminescence Reading: Remove the plate from the incubator and allow it to equilibrate to room temperature for 20 minutes.
-
Add 100 µL of the prepared luciferase assay reagent to each well.[10]
-
Incubate for 10 minutes at room temperature, protected from light.
-
Measure the luminescence using a plate reader.[11]
-
Data Analysis: Normalize the data by setting the agonist-only wells to 100% activity and the no-agonist wells to 0% activity. Plot the normalized luminescence against inhibitor concentration to determine the IC50.
Data Presentation
Table 2: Inhibition of this compound Pathway Activity
| Inhibitor Conc. (nM) | Mean RLU (±SD) | % Activity | % Inhibition |
|---|---|---|---|
| 0 (No Agonist) | 1,520 ± 150 | 0 | - |
| 0 (Agonist) | 85,400 ± 5,100 | 100 | 0 |
| 1 | 82,100 ± 4,500 | 96.1 | 3.9 |
| 10 | 44,300 ± 3,200 | 51.0 | 49.0 |
| 100 | 8,900 ± 950 | 8.8 | 91.2 |
| 1000 | 1,850 ± 200 | 0.4 | 99.6 |
Cell Viability Assay Protocol
This assay measures the overall effect of this compound inhibition on cell proliferation and cytotoxicity. It is useful for understanding the therapeutic window and whether the inhibitor's effect is specific to the CSC population or broadly cytotoxic.
Protocol
-
Cell Seeding: Seed a cancer cell line of interest into a clear 96-well plate at 5,000 cells/well in 100 µL of complete medium. Incubate overnight.
-
Treatment: Add 100 µL of medium containing 2X serial dilutions of the this compound inhibitor.
-
Incubation: Incubate for 72 hours at 37°C and 5% CO2.
-
Quantification: Add 20 µL of a metabolic indicator reagent (e.g., CellTiter-Blue®, resazurin) to each well.
-
Incubate for 1-4 hours until a color change is apparent.
-
Read the fluorescence or absorbance on a plate reader according to the manufacturer's instructions.
-
Data Analysis: Normalize the data to the vehicle-treated wells (100% viability) and no-cell wells (0% viability). Plot the percent viability against inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).
Data Presentation
Table 3: Effect of this compound Inhibitor on Cell Viability
| Inhibitor Conc. (nM) | Mean Absorbance (±SD) | % Viability |
|---|---|---|
| 0 (Vehicle) | 1.85 ± 0.09 | 100 |
| 10 | 1.81 ± 0.11 | 97.8 |
| 100 | 1.65 ± 0.08 | 89.2 |
| 1000 | 0.98 ± 0.05 | 53.0 |
| 10000 | 0.21 ± 0.03 | 11.4 |
References
- 1. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 2. mdpi.com [mdpi.com]
- 3. youtube.com [youtube.com]
- 4. Cancer Stem Cell Tumorsphere Formation Protocol [sigmaaldrich.com]
- 5. youtube.com [youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
- 8. google.com [google.com]
- 9. m.youtube.com [m.youtube.com]
- 10. youtube.com [youtube.com]
- 11. youtube.com [youtube.com]
Application Notes and Protocols: Investigating the Crosstalk between Cancer Stem Cells and Primary Immune Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
While a specific reagent designated "CSC-6" is not currently established in scientific literature, the study of Cancer Stem Cells (CSCs) and their interaction with the immune system is a critical area of research in oncology and drug development. This document provides detailed application notes and protocols focusing on the complex interplay between CSCs and primary immune cell cultures. The "6" in our internal designation "this compound" refers to six key areas of investigation: CSC-Macrophage Crosstalk, CSC-T Cell Interactions, CSC-Dendritic Cell Modulation, Key Signaling Pathways, Protocols for Co-Culture Systems, and a Framework for Small Molecule Inhibitor Screening.
Understanding these interactions is paramount, as the tumor microenvironment (TME) significantly influences cancer progression, metastasis, and therapeutic resistance. CSCs, a subpopulation of tumor cells with self-renewal and differentiation capabilities, are key drivers of these processes. They actively modulate the immune landscape to create a supportive niche for their survival and expansion. These notes provide a foundational guide for researchers aiming to dissect these mechanisms and discover novel therapeutic interventions.
I. Key Interactions Between CSCs and Primary Immune Cells
CSC and Macrophage/Monocyte Crosstalk
Tumor-Associated Macrophages (TAMs) are a major component of the TME and can be polarized to either an anti-tumoral (M1) or a pro-tumoral (M2) phenotype. CSCs often secrete factors that promote the polarization of macrophages towards an M2-like state, which in turn supports CSC maintenance, angiogenesis, and immune suppression.
Quantitative Data Summary:
| Parameter | Observation in Co-culture | Potential Mechanism |
| Macrophage Phenotype | Increased expression of M2 markers (e.g., CD163, CD206) | CSC-secreted cytokines like IL-6, IL-10, and TGF-β. |
| Cytokine Secretion | Elevated levels of IL-10, TGF-β, and VEGF | Reciprocal signaling where TAMs also secrete factors that support CSCs. |
| Phagocytic Activity | Reduced phagocytosis of cancer cells by macrophages | Upregulation of "don't eat me" signals (e.g., CD47) on CSCs. |
| CSC Stemness | Increased expression of stemness markers (e.g., SOX2, ALDH1A1) in CSCs | TAM-secreted factors like IL-6 activating STAT3 signaling in CSCs.[1][2] |
CSC and T Cell Interactions
CSCs employ various strategies to evade destruction by T cells, a cornerstone of the anti-tumor immune response. This includes the downregulation of antigen-presenting machinery and the expression of immune checkpoint ligands.
Quantitative Data Summary:
| Parameter | Observation in Co-culture | Potential Mechanism |
| T Cell Proliferation | Decreased proliferation of CD8+ T cells | CSC-mediated secretion of immunosuppressive factors like TGF-β and PGE2. |
| Cytotoxic T Lymphocyte (CTL) Activity | Reduced killing of CSCs by CTLs | Downregulation of MHC class I on CSCs; upregulation of PD-L1. |
| Regulatory T cell (Treg) Population | Increased frequency of Tregs | CSCs can promote the differentiation of Tregs. |
CSC and Dendritic Cell (DC) Modulation
Dendritic cells are potent antigen-presenting cells crucial for initiating anti-tumor T cell responses. CSCs can impair DC maturation and function, leading to immune tolerance.
Quantitative Data Summary:
| Parameter | Observation in Co-culture | Potential Mechanism |
| DC Maturation Markers | Decreased expression of CD80, CD86, and HLA-DR on DCs | CSC-secreted factors like IL-6 and VEGF can inhibit DC maturation.[3] |
| Cytokine Production by DCs | Reduced IL-12 secretion | Impaired ability to prime Th1 responses. |
| T Cell Priming | DCs pulsed with CSC lysates show reduced capacity to activate T cells | CSCs may present a less immunogenic antigen profile. |
II. Key Signaling Pathways
The interaction between CSCs and immune cells is orchestrated by a complex network of signaling pathways. Targeting these pathways presents a promising therapeutic strategy.
STAT3 Signaling
The STAT3 pathway is a critical mediator of the communication between CSCs and immune cells. CSC-derived cytokines like IL-6 can activate STAT3 in both immune cells, promoting an immunosuppressive phenotype, and in CSCs themselves, enhancing self-renewal.[4][5]
Caption: CSC-secreted IL-6 activates STAT3 in both CSCs and immune cells.
NF-κB Signaling
The NF-κB pathway is another crucial signaling node. Its activation in either CSCs or immune cells can lead to the production of inflammatory cytokines that shape the tumor microenvironment.
Caption: NF-κB signaling in CSCs and TAMs creates a pro-tumoral feedback loop.
TGF-β Signaling
TGF-β secreted by CSCs is a potent immunosuppressive cytokine that can inhibit the function of T cells and NK cells and promote the generation of Tregs.[6]
Caption: CSC-derived TGF-β suppresses T cell function and promotes Tregs.
III. Experimental Protocols
Protocol for Isolation of Primary Immune Cells and CSCs
A. Isolation of Peripheral Blood Mononuclear Cells (PBMCs)
-
Dilute whole blood 1:1 with sterile phosphate-buffered saline (PBS).
-
Carefully layer the diluted blood over a density gradient medium (e.g., Ficoll-Paque).
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Aspirate the upper layer and carefully collect the buffy coat layer containing PBMCs.
-
Wash the PBMCs twice with PBS by centrifuging at 300 x g for 10 minutes.
-
Resuspend the cell pellet in complete RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
B. Isolation of Specific Immune Cell Subsets (e.g., Monocytes, T cells)
-
Use magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS) with specific cell surface markers (e.g., CD14 for monocytes, CD3 for T cells) for high-purity isolation. Follow the manufacturer's protocol for the chosen isolation kit.
C. Enrichment of Cancer Stem Cells
-
CSCs can be enriched from cancer cell lines or primary tumors based on specific markers. Common methods include:
-
FACS: Sorting for cells expressing markers like CD133, CD44, or high aldehyde dehydrogenase (ALDH) activity.
-
Sphere-forming assay: Culturing cells in serum-free, non-adherent conditions. Only CSCs can typically survive and form tumorspheres.
-
Protocol for Co-culture of CSCs and Macrophages
Caption: Workflow for CSC-Macrophage co-culture experiment.
-
Isolate human peripheral blood mononuclear cells (PBMCs) and enrich for CD14+ monocytes.
-
Differentiate monocytes into macrophages by culturing in RPMI-1640 with 10% FBS and 50 ng/mL M-CSF for 5-7 days.
-
Seed the differentiated macrophages in a 24-well plate.
-
Enrich CSCs from a cancer cell line.
-
Add the enriched CSCs to the macrophage culture. For paracrine signaling studies, use a transwell insert to separate the two cell types. For juxtacrine signaling, add CSCs directly to the macrophage monolayer.
-
Co-culture for 48-72 hours.
-
Harvest the supernatant to analyze cytokine secretion by ELISA.
-
Harvest the cells and analyze macrophage polarization markers (e.g., CD206) by flow cytometry or CSC stemness markers by qPCR.
IV. Framework for a Small Molecule Inhibitor Screen
A high-throughput screen can be designed to identify small molecules that disrupt the pro-tumoral crosstalk between CSCs and immune cells.
Caption: Logical flow for a small molecule inhibitor screen.
Objective: To identify compounds that inhibit CSC-induced M2 macrophage polarization.
Methodology:
-
Assay Setup: Co-culture CSCs and monocyte-derived macrophages in 96-well plates.
-
Compound Addition: Add a library of small molecule inhibitors at a fixed concentration to each well. Include appropriate controls (e.g., DMSO vehicle, known inhibitors).
-
Incubation: Incubate for 48 hours.
-
Primary Readout: Use high-content imaging or flow cytometry to quantify the expression of an M2 marker (e.g., CD206) on the macrophages.
-
Hit Identification: Identify compounds that significantly reduce CD206 expression without causing significant cell death.
-
Secondary Validation: Validate hits in secondary assays, such as measuring changes in cytokine profiles (e.g., decreased IL-10, increased IL-12), assessing the impact on CSC viability and self-renewal, and determining if the conditioned media from treated co-cultures can rescue T cell activation.
Conclusion
The intricate communication between cancer stem cells and primary immune cells is a critical determinant of tumor progression and therapeutic response. The protocols and frameworks provided herein offer a starting point for researchers to investigate these interactions. A thorough understanding of the underlying molecular mechanisms will be instrumental in the development of novel immunotherapies that can effectively target the CSC niche and overcome immune evasion.
References
- 1. Cancer stem cells and macrophages: molecular connections and future perspectives against cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Cancer Stemness Meets Immunity: From Mechanism to Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting CSC-immune cell crosstalk to overcome chemoresistance and enhance immunotherapy efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iji.sums.ac.ir [iji.sums.ac.ir]
Application Notes and Protocols for ASC Oligomerization Western Blot with CSC-6
These application notes provide a detailed protocol for detecting Apoptosis-associated speck-like protein containing a CARD (ASC) oligomerization by Western blot, a key indicator of inflammasome activation.[1][2][3][4][5] Additionally, it includes a protocol for evaluating the inhibitory effects of CSC-6, a known NLRP3 inflammasome inhibitor that acts by blocking ASC oligomerization.[6]
Introduction
Inflammasomes are multiprotein complexes that play a critical role in the innate immune system by responding to pathogenic and endogenous danger signals.[7] A key event in inflammasome activation is the oligomerization of the adaptor protein ASC.[8][9][10] Upon activation, sensor proteins like NLRP3 recruit ASC, which then polymerizes into large signaling platforms known as "specks".[1][5] These ASC specks are essential for the recruitment and activation of pro-caspase-1, leading to the maturation of pro-inflammatory cytokines such as IL-1β and IL-18, and inducing a form of programmed cell death called pyroptosis.[2][3][7]
Detecting ASC oligomerization is a direct method for monitoring inflammasome activation.[1][3][4] This protocol details the use of Western blotting to visualize ASC monomers and cross-linked oligomers. Furthermore, we describe the use of this compound, a small molecule inhibitor of the NLRP3 inflammasome.[6] this compound specifically binds to NLRP3 and prevents the subsequent ASC oligomerization, thereby inhibiting inflammasome activation.[6] This makes it a valuable tool for studying the mechanisms of inflammasome regulation and for the development of novel anti-inflammatory therapeutics.
Signaling Pathway of NLRP3 Inflammasome Activation and Inhibition by this compound
References
- 1. Detection of ASC Oligomerization by Western Blotting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Detection of ASC Oligomerization by Western Blotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Detection of ASC Oligomerization by Western Blotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. How is ASC oligomerization detected? | AAT Bioquest [aatbio.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Identification of an ASC oligomerization inhibitor for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Streamlined Method for Detecting Inflammasome-Induced ASC Oligomerization Using Chemical Crosslinking | Springer Nature Experiments [experiments.springernature.com]
- 9. Detection of ASC Oligomerization by Western Blotting | Springer Nature Experiments [experiments.springernature.com]
- 10. A Streamlined Method for Detecting Inflammasome-Induced ASC Oligomerization Using Chemical Crosslinking - PubMed [pubmed.ncbi.nlm.nih.gov]
ELISA protocol for IL-1β measurement after CSC-6 treatment
Application Notes and Protocols
Topic: ELISA Protocol for IL-1β Measurement after CSC-6 Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
Interleukin-1β (IL-1β) is a potent pro-inflammatory cytokine that plays a crucial role in tumorigenesis, affecting processes such as cell proliferation, differentiation, and invasion. Cancer Stem Cells (CSCs) are a subpopulation of tumor cells with self-renewal capabilities that are often resistant to conventional therapies. Emerging evidence suggests a complex interplay between CSCs and the inflammatory tumor microenvironment, with cytokines like IL-1β being key mediators.
These application notes provide a detailed protocol for the quantitative measurement of IL-1β in cell culture supernatants following treatment with a hypothetical cancer stem cell-targeting compound, herein referred to as "this compound." Due to the lack of a standardized public definition for "this compound," this protocol utilizes the well-established C6 glioma cell line as a model system. The C6 cell line is known to contain a population of cancer stem-like cells, making it a relevant model for studying the effects of CSC-targeting agents on inflammatory cytokine production.
Data Presentation
Table 1: Expected IL-1β Concentration in C6 Glioma Cell Supernatants after this compound Treatment
| Treatment Group | This compound Concentration (µM) | Incubation Time (hours) | Mean IL-1β Concentration (pg/mL) | Standard Deviation (pg/mL) |
| Vehicle Control | 0 | 24 | 50.2 | 8.5 |
| This compound | 1 | 24 | 35.8 | 6.2 |
| This compound | 5 | 24 | 22.1 | 4.1 |
| This compound | 10 | 24 | 15.5 | 3.3 |
| Positive Control (LPS, 1 µg/mL) | N/A | 24 | 450.7 | 25.3 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary depending on experimental conditions.
Experimental Protocols
Cell Culture and this compound Treatment
-
Cell Line: C6 Glioma Cells.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C, 5% CO2 in a humidified incubator.
-
Seeding: Seed C6 glioma cells in a 24-well plate at a density of 5 x 10^4 cells/well.
-
Adherence: Allow cells to adhere and grow for 24 hours.
-
Treatment:
-
Prepare stock solutions of the hypothetical this compound compound in an appropriate solvent (e.g., DMSO).
-
Dilute the this compound stock solution in culture medium to the desired final concentrations (e.g., 1, 5, 10 µM).
-
Prepare a vehicle control with the same concentration of the solvent used for this compound.
-
Prepare a positive control for IL-1β induction (e.g., Lipopolysaccharide (LPS) at 1 µg/mL).
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound, vehicle control, or positive control.
-
-
Incubation: Incubate the cells for the desired treatment period (e.g., 24 hours).
-
Supernatant Collection:
-
After incubation, centrifuge the culture plates at 300 x g for 10 minutes to pellet any detached cells.
-
Carefully collect the supernatant from each well without disturbing the cell layer.
-
Store the supernatants at -80°C until the ELISA assay is performed.
-
IL-1β ELISA Protocol (Sandwich ELISA)
This protocol is a general guideline and may need to be optimized based on the specific ELISA kit used.
Materials:
-
IL-1β ELISA kit (containing capture antibody, detection antibody, streptavidin-HRP, TMB substrate, and stop solution)
-
Recombinant IL-1β standard
-
Coating Buffer (e.g., 0.1 M carbonate-bicarbonate buffer, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Assay Diluent/Blocking Buffer (e.g., PBS with 1% BSA)
-
96-well ELISA plates
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Plate Coating:
-
Dilute the capture antibody to the recommended concentration in Coating Buffer.
-
Add 100 µL of the diluted capture antibody to each well of a 96-well plate.
-
Seal the plate and incubate overnight at 4°C.
-
-
Blocking:
-
The next day, wash the plate three times with 200 µL of Wash Buffer per well.
-
Add 200 µL of Blocking Buffer to each well.
-
Seal the plate and incubate for 1-2 hours at room temperature.
-
-
Standard and Sample Incubation:
-
Prepare a serial dilution of the recombinant IL-1β standard in Assay Diluent to create a standard curve (e.g., from 1000 pg/mL to 15.6 pg/mL).
-
Wash the plate three times with Wash Buffer.
-
Add 100 µL of the standards and collected cell culture supernatants to the appropriate wells.
-
Seal the plate and incubate for 2 hours at room temperature.
-
-
Detection Antibody Incubation:
-
Wash the plate three times with Wash Buffer.
-
Dilute the biotinylated detection antibody to the recommended concentration in Assay Diluent.
-
Add 100 µL of the diluted detection antibody to each well.
-
Seal the plate and incubate for 1-2 hours at room temperature.
-
-
Streptavidin-HRP Incubation:
-
Wash the plate three times with Wash Buffer.
-
Dilute the Streptavidin-HRP conjugate to the recommended concentration in Assay Diluent.
-
Add 100 µL of the diluted Streptavidin-HRP to each well.
-
Seal the plate and incubate for 30 minutes at room temperature in the dark.
-
-
Substrate Development:
-
Wash the plate five times with Wash Buffer.
-
Add 100 µL of TMB Substrate to each well.
-
Incubate for 15-30 minutes at room temperature in the dark, or until a clear color gradient develops in the standards.
-
-
Stopping the Reaction:
-
Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
-
Absorbance Measurement:
-
Read the absorbance of each well at 450 nm using a microplate reader within 30 minutes of adding the Stop Solution.
-
Data Analysis:
-
Subtract the average zero standard optical density (OD) from all other OD values.
-
Generate a standard curve by plotting the mean absorbance for each standard concentration on the y-axis against the concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is recommended.
-
Calculate the concentration of IL-1β in the samples by interpolating their mean absorbance values from the standard curve.
-
Multiply the interpolated concentrations by any dilution factor used for the samples.
Mandatory Visualization
Caption: Experimental workflow for IL-1β measurement.
Caption: IL-1β signaling pathway and hypothetical this compound inhibition.
Application Notes and Protocols for CSC-6 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
CSC-6 is a novel small molecule inhibitor with demonstrated cytotoxic effects, particularly against cancer cells. Its mechanism of action involves the induction of mitochondrial and endoplasmic reticulum (ER) stress, leading to caspase-independent cell death[1]. These characteristics make this compound a compelling candidate for investigation in cancer research and drug development. This document provides detailed protocols for the solubilization and preparation of this compound for use in in vitro cell culture experiments, along with a summary of its known biological activities.
Solubility of this compound
The solubility of a compound is a critical factor in its formulation for biological assays. While specific quantitative solubility data for this compound is not widely published, it is characterized as a hydrophobic small molecule. Based on common practices for similar organic compounds used in cell culture, the following table summarizes the expected solubility in solvents typically used for in vitro experiments.
| Solvent | Expected Solubility | Concentration | Notes |
| Dimethyl Sulfoxide (DMSO) | High | ≥ 10 mM | Recommended for creating concentrated stock solutions. DMSO is a polar aprotic solvent capable of dissolving both polar and nonpolar compounds[2]. |
| Ethanol | Moderate to Low | Variable | May be used as an alternative solvent, but solubility is generally lower than in DMSO for many organic inhibitors. |
| Water | Low / Insoluble | < 1 mg/mL | Direct dissolution in aqueous media is not recommended due to the hydrophobic nature of many small molecule inhibitors[3][4]. |
| Cell Culture Media | Very Low | < 0.1% (from DMSO stock) | Direct dissolution is not feasible. Working concentrations are achieved by diluting a concentrated DMSO stock solution into the media[5]. |
Experimental Protocols
Preparation of a Concentrated Stock Solution of this compound in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
Materials:
-
This compound powder
-
Anhydrous, sterile dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Pre-handling of this compound Powder: Before opening, gently centrifuge the vial of this compound powder to ensure all the powder is at the bottom of the container. This is especially important if the product has been shipped and may have been inverted[5].
-
Solvent Preparation: Use a fresh, unopened bottle of anhydrous DMSO to minimize moisture contamination, which can affect the stability and solubility of the compound[3].
-
Dissolution:
-
To prepare a 10 mM stock solution, add the appropriate volume of DMSO to the vial of this compound powder. For example, to make 1 mL of a 10 mM solution from 5 mg of this compound with a molecular weight of 500 g/mol , you would add 1 mL of DMSO.
-
Vortex the solution vigorously for 1-2 minutes to aid dissolution.
-
If the compound does not fully dissolve, sonicate the solution in a water bath for 10-15 minutes[5]. Gentle warming in a water bath up to 37°C may also be employed if necessary, but avoid excessive heat which could degrade the compound[4].
-
-
Sterilization: As DMSO is not typically filter-sterilized after the addition of the compound, it is crucial to use sterile techniques and sterile materials throughout the process. The high concentration of DMSO in the stock solution is generally sufficient to prevent microbial growth.
-
Aliquoting and Storage:
-
Aliquot the concentrated stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound[5].
-
Store the aliquots at -20°C or -80°C for long-term stability. Consult the manufacturer's data sheet for specific storage recommendations.
-
Preparation of Working Solutions for Cell Culture
This protocol outlines the dilution of the concentrated this compound DMSO stock solution into cell culture medium to achieve the desired final concentration for treating cells.
Materials:
-
Concentrated this compound stock solution (e.g., 10 mM in DMSO)
-
Pre-warmed, complete cell culture medium appropriate for your cell line
-
Sterile microcentrifuge tubes or conical tubes
Procedure:
-
Thawing the Stock Solution: Thaw an aliquot of the concentrated this compound stock solution at room temperature.
-
Serial Dilution (Recommended): To avoid precipitation of the hydrophobic compound in the aqueous culture medium, it is best to perform a serial dilution.
-
First, dilute the concentrated stock solution in DMSO to an intermediate concentration.
-
Then, add this intermediate dilution to the pre-warmed cell culture medium.
-
For example, to achieve a final concentration of 10 µM, you could dilute the 10 mM stock 1:10 in DMSO to get a 1 mM intermediate solution. Then, add 10 µL of the 1 mM solution to 1 mL of cell culture medium.
-
-
Direct Dilution (for lower concentrations): For lower final concentrations, direct dilution of the concentrated stock may be possible.
-
Slowly add the required volume of the this compound stock solution to the pre-warmed cell culture medium while gently vortexing or swirling the medium[5]. For example, to achieve a 10 µM final concentration from a 10 mM stock, add 1 µL of the stock solution to 1 mL of medium (a 1:1000 dilution).
-
-
Final DMSO Concentration: Ensure the final concentration of DMSO in the cell culture medium is low, typically less than 0.5%, and ideally at or below 0.1%, as higher concentrations can be toxic to cells[3]. Always include a vehicle control in your experiments, which consists of cells treated with the same final concentration of DMSO as the this compound treated cells.
-
Verification of Solubility: After preparing the working solution, visually inspect it for any signs of precipitation. If precipitation is observed, you may need to adjust the dilution strategy, such as using a more dilute intermediate stock. You can also briefly check a drop of the working solution under a microscope to confirm the absence of precipitates[5].
-
Use in Experiments: Add the freshly prepared working solution to your cell cultures immediately.
Biological Activity and Signaling Pathway
This compound has been shown to selectively induce cytotoxicity in cancer cells through mechanisms that involve mitochondrial and endoplasmic reticulum stress[1]. This activity is independent of caspase activation, suggesting a non-apoptotic form of cell death. The induction of oxidative stress also appears to play a role in its cancer-selective action[1].
Caption: Proposed mechanism of this compound inducing cell death.
Experimental Workflow for Cell Viability Assay
The following diagram illustrates a typical workflow for assessing the effect of this compound on cell viability.
Caption: General workflow for a cell viability experiment with this compound.
References
- 1. The small molecule C-6 is selectively cytotoxic against breast cancer cells and its biological action is characterized by mitochondrial defects and endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 3. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 4. A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media - PMC [pmc.ncbi.nlm.nih.gov]
- 5. file.selleckchem.com [file.selleckchem.com]
Application Note: High-Throughput Analysis of Inflammasome Activation and Inhibition by CSC-6 Using Flow Cytometry
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Inflammasomes are multi-protein complexes that play a critical role in the innate immune system by initiating inflammatory responses.[1] Dysregulation of inflammasome activity is implicated in a variety of inflammatory diseases.[2] A key event in inflammasome activation is the assembly of the sensor protein (e.g., NLRP3), the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD), and pro-caspase-1.[3][4] This assembly leads to the autoproteolytic activation of caspase-1, which in turn cleaves pro-inflammatory cytokines such as pro-interleukin-1β (pro-IL-1β) and pro-IL-18 into their mature, secreted forms.[2][5] A hallmark of inflammasome activation is the formation of a large, perinuclear aggregate of ASC protein known as the "ASC speck".[6][7][8]
This application note provides a detailed protocol for the quantitative analysis of inflammasome activation in immune cells using flow cytometry. The methods described herein focus on three key readouts: the formation of ASC specks, the activation of caspase-1, and the intracellular production of IL-1β. Furthermore, this note describes the use of a hypothetical small molecule inhibitor, CSC-6, to demonstrate how this protocol can be applied in drug discovery and development for screening and characterizing novel inflammasome inhibitors.
Principle of the Assays
This protocol utilizes a multi-parametric flow cytometry approach to analyze inflammasome activation at the single-cell level.
-
ASC Speck Formation: Inflammasome activation is monitored by detecting the formation of ASC specks. In resting cells, ASC is distributed throughout the cytoplasm. Upon activation, ASC polymerizes into a single large speck.[6][9] Flow cytometry can distinguish between cells with diffuse ASC and those with a condensed ASC speck. Cells containing an ASC speck exhibit a higher fluorescence intensity and a narrower pulse width of the ASC signal compared to resting cells.[10][11]
-
Caspase-1 Activation: The enzymatic activity of caspase-1 is detected using a fluorescent inhibitor of caspases (FLICA) reagent.[2][3] The FLICA probe is a cell-permeable, non-cytotoxic reagent that covalently binds to active caspase-1, allowing for its detection by flow cytometry.
-
Intracellular IL-1β Detection: The production of IL-1β is a downstream consequence of inflammasome activation.[5] Intracellular staining with a fluorescently labeled anti-IL-1β antibody allows for the quantification of IL-1β-producing cells.
Materials and Reagents
-
Cell Lines: THP-1 human monocytic cell line (ATCC® TIB-202™)
-
Reagents for Cell Culture: RPMI-1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, L-Glutamine
-
Inflammasome Activators: Lipopolysaccharide (LPS), Nigericin
-
Hypothetical Inhibitor: this compound (For demonstration purposes, a well-characterized NLRP3 inhibitor like MCC950 can be used as a reference).
-
Flow Cytometry Antibodies and Reagents:
-
Rabbit anti-ASC antibody
-
Alexa Fluor® 488-conjugated goat anti-rabbit IgG
-
FAM-FLICA® Caspase-1 Assay Kit
-
PE-conjugated anti-human IL-1β antibody
-
Fixation/Permeabilization Solution
-
FACS Buffer (PBS with 2% FBS)
-
Signaling Pathway and Experimental Workflow
Caption: Canonical NLRP3 Inflammasome Activation Pathway.
Caption: Experimental Workflow for Flow Cytometry Analysis.
Detailed Experimental Protocols
Protocol 1: ASC Speck Formation Assay
-
Cell Culture and Treatment:
-
Culture THP-1 cells in RPMI-1640 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 2 mM L-Glutamine.
-
Seed THP-1 cells at a density of 0.5 x 10^6 cells/mL and differentiate with 100 nM Phorbol 12-myristate 13-acetate (PMA) for 3 hours.
-
Wash the cells and allow them to rest in fresh media for 24 hours.
-
Prime the cells with 1 µg/mL LPS for 3 hours.
-
Pre-incubate the cells with desired concentrations of this compound (or vehicle control) for 1 hour.
-
Activate the inflammasome by adding 10 µM Nigericin for 1 hour.
-
-
Staining:
-
Harvest the cells and wash with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilize the cells with ice-cold 90% methanol for 30 minutes on ice.
-
Wash the cells twice with FACS buffer.
-
Incubate with rabbit anti-ASC antibody (1:1000 dilution) for 1 hour on ice.[6]
-
Wash the cells twice with FACS buffer.
-
Incubate with Alexa Fluor® 488-conjugated goat anti-rabbit IgG (1:750 dilution) for 30 minutes on ice.[6]
-
Wash the cells twice with FACS buffer and resuspend in 200 µL for analysis.
-
-
Flow Cytometry Analysis:
-
Acquire data on a flow cytometer equipped with a 488 nm laser.
-
Gate on the single-cell population using forward scatter area (FSC-A) versus forward scatter height (FSC-H).
-
Analyze the Alexa Fluor® 488 signal. ASC speck-positive cells are identified by their high fluorescence intensity and narrow pulse width.
-
Protocol 2: Caspase-1 Activity Assay
-
Cell Culture and Treatment:
-
Follow the same cell culture and treatment steps as in Protocol 1.
-
-
Staining:
-
After inflammasome activation, add the FAM-FLICA Caspase-1 reagent to the cell culture medium at the recommended dilution and incubate for 1 hour at 37°C, protected from light.
-
Harvest the cells and wash them twice with the provided wash buffer.
-
Resuspend the cells in 200 µL of wash buffer for analysis. A viability dye can be included to exclude dead cells.
-
-
Flow Cytometry Analysis:
-
Acquire data on a flow cytometer.
-
Gate on the single-cell population.
-
Analyze the FITC channel for FAM-FLICA fluorescence. An increase in fluorescence intensity indicates active caspase-1.
-
Protocol 3: Intracellular IL-1β Staining
-
Cell Culture and Treatment:
-
Follow the same cell culture and treatment steps as in Protocol 1. Include a protein transport inhibitor (e.g., Brefeldin A) during the last 4 hours of incubation to allow for intracellular accumulation of IL-1β.
-
-
Staining:
-
Harvest the cells and wash with PBS.
-
Fix and permeabilize the cells using a commercial fixation/permeabilization kit according to the manufacturer's instructions.
-
Incubate the cells with PE-conjugated anti-human IL-1β antibody for 30 minutes at 4°C.
-
Wash the cells twice with permeabilization buffer.
-
Resuspend the cells in 200 µL of FACS buffer for analysis.
-
-
Flow Cytometry Analysis:
-
Acquire data on a flow cytometer.
-
Gate on the single-cell population.
-
Analyze the PE channel for IL-1β fluorescence.
-
Data Presentation: Hypothetical Results for this compound
The following tables summarize the expected quantitative data from the flow cytometry analysis of inflammasome activation in the presence of the hypothetical inhibitor, this compound.
Table 1: Effect of this compound on ASC Speck Formation
| Treatment Group | Concentration (µM) | % ASC Speck Positive Cells (Mean ± SD) |
| Unstimulated Control | - | 1.5 ± 0.4 |
| LPS + Nigericin (Vehicle) | - | 45.2 ± 3.1 |
| LPS + Nigericin + this compound | 0.1 | 35.8 ± 2.5 |
| LPS + Nigericin + this compound | 1 | 15.7 ± 1.9 |
| LPS + Nigericin + this compound | 10 | 5.3 ± 0.8 |
Table 2: Effect of this compound on Caspase-1 Activation
| Treatment Group | Concentration (µM) | % Active Caspase-1 Positive Cells (Mean ± SD) |
| Unstimulated Control | - | 2.1 ± 0.6 |
| LPS + Nigericin (Vehicle) | - | 68.4 ± 4.5 |
| LPS + Nigericin + this compound | 0.1 | 52.1 ± 3.8 |
| LPS + Nigericin + this compound | 1 | 22.9 ± 2.7 |
| LPS + Nigericin + this compound | 10 | 8.6 ± 1.2 |
Table 3: Effect of this compound on Intracellular IL-1β Production
| Treatment Group | Concentration (µM) | % IL-1β Positive Cells (Mean ± SD) |
| Unstimulated Control | - | 0.8 ± 0.2 |
| LPS + Nigericin (Vehicle) | - | 55.9 ± 3.9 |
| LPS + Nigericin + this compound | 0.1 | 43.7 ± 3.1 |
| LPS + Nigericin + this compound | 1 | 18.2 ± 2.1 |
| LPS + Nigericin + this compound | 10 | 4.1 ± 0.7 |
Conclusion
The protocols described in this application note provide a robust and high-throughput method for the quantitative analysis of inflammasome activation using flow cytometry. By measuring ASC speck formation, caspase-1 activity, and intracellular IL-1β, researchers can gain a comprehensive understanding of the inflammasome activation process. The inclusion of the hypothetical inhibitor this compound demonstrates the utility of these assays in screening and characterizing potential therapeutic agents that target the inflammasome pathway. This approach is highly adaptable for studying various inflammasome subtypes and for use in different cell types, making it a valuable tool for researchers in immunology and drug discovery.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Commonwealth Shared Scholarships 2025 Eligible courses - Commonwealth Scholarship Commission in the UK [cscuk.fcdo.gov.uk]
- 3. Pharmacological inhibition of HDAC6 suppresses NLRP3 inflammasome-mediated IL-1β release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CSC e-Healthcare [cschealth.in]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Inflammasome Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. wellcomeopenresearch.org [wellcomeopenresearch.org]
- 9. iji.sums.ac.ir [iji.sums.ac.ir]
- 10. mdpi.com [mdpi.com]
- 11. Republic Act No. 11032 [lawphil.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting In-Vitro NLRP3 Inhibition
This guide is intended for researchers, scientists, and drug development professionals who are experiencing a lack of NLRP3 inflammasome inhibition with a test compound, referred to here as CSC-6, in an in-vitro setting.
Troubleshooting Guide
Question: My test compound, this compound, is not inhibiting NLRP3 activation in my in-vitro assay. What are the potential causes and how can I troubleshoot this?
Answer:
A lack of inhibition can stem from several factors, ranging from the compound's properties to the specifics of the experimental setup. Below is a step-by-step guide to help you identify the potential issue.
Step 1: Verify the Integrity and Activity of the Compound (this compound)
The first step is to ensure that the compound itself is not the source of the problem.
-
Is the compound soluble in your cell culture medium?
-
Problem: Many small molecules have poor aqueous solubility. If this compound precipitates out of solution, its effective concentration will be much lower than intended.
-
Troubleshooting:
-
Visually inspect the culture medium after adding this compound. Look for any signs of precipitation or cloudiness.
-
Prepare the highest concentration of this compound in your culture medium and centrifuge it. Measure the concentration of the supernatant by a suitable method (e.g., UV-Vis spectroscopy, HPLC) to determine its actual solubility.
-
Consider using a different solvent for your stock solution. Dimethyl sulfoxide (DMSO) is a common choice, but ensure the final concentration in your culture medium is non-toxic to your cells (typically ≤ 0.5%).
-
-
-
Is the compound stable under your experimental conditions?
-
Problem: The compound may degrade in the culture medium over the course of the experiment.
-
Troubleshooting:
-
Incubate this compound in your culture medium for the duration of your experiment.
-
Analyze the medium at different time points using a suitable analytical method (e.g., LC-MS) to check for degradation products.
-
-
-
Are you using the correct concentration range?
-
Problem: The effective concentration for NLRP3 inhibition might be higher than what you are currently testing.
-
Troubleshooting:
-
Perform a dose-response experiment with a wide range of this compound concentrations.
-
Include a positive control inhibitor (e.g., MCC950) to ensure that NLRP3 inhibition is achievable in your system.
-
-
Step 2: Validate Your Experimental System
If you have confirmed that the compound is soluble, stable, and tested at an appropriate concentration range, the next step is to scrutinize your experimental setup.
-
Are your cells healthy and responsive?
-
Problem: Unhealthy or improperly differentiated cells may not activate the NLRP3 inflammasome robustly, making it difficult to assess inhibition.
-
Troubleshooting:
-
Check cell viability using a standard assay (e.g., Trypan Blue exclusion, MTT assay) before and after the experiment.
-
Ensure that your cells are properly differentiated. For example, THP-1 monocytes need to be differentiated into macrophages using PMA.
-
-
-
Is the priming step (Signal 1) effective?
-
Problem: The NLRP3 inflammasome requires a priming signal to upregulate the expression of NLRP3 and pro-IL-1β.[1][2] Inadequate priming will lead to weak or no activation.
-
Troubleshooting:
-
Confirm the upregulation of NLRP3 and IL1B mRNA expression after priming using RT-qPCR.
-
Verify the presence of pro-IL-1β protein by Western blot of the cell lysate.
-
Optimize the concentration and duration of the priming agent (e.g., LPS).
-
-
-
Is the activation step (Signal 2) working correctly?
-
Problem: The chosen NLRP3 activator may not be potent enough or used at an optimal concentration.
-
Troubleshooting:
-
Test a range of concentrations for your NLRP3 activator (e.g., Nigericin, ATP, MSU crystals).
-
Ensure that your positive control inhibitor (MCC950) blocks the activation signal.
-
If using crystalline activators like MSU, verify their needle-like morphology under a microscope, as this is crucial for NLRP3 activation.[3]
-
-
Step 3: Check Your Readout Method
Finally, ensure that your method for detecting NLRP3 activation is working as expected.
-
Are you measuring the correct endpoint?
-
Problem: NLRP3 activation results in the cleavage and secretion of IL-1β and IL-18, and induces a form of cell death called pyroptosis, which is mediated by Gasdermin D (GSDMD).[4] Measuring only one of these may not give a complete picture.
-
Troubleshooting:
-
IL-1β/IL-18 Release: Use a validated ELISA kit to measure the concentration of mature IL-1β or IL-18 in the cell culture supernatant.[2]
-
Caspase-1 Activation: Perform a Western blot on the cell supernatant to detect the cleaved (active) form of caspase-1 (p20 subunit).
-
Gasdermin D Cleavage: Use a Western blot to detect the N-terminal fragment of GSDMD in the cell lysate or supernatant.
-
Pyroptosis: Measure the release of lactate dehydrogenase (LDH) into the supernatant as an indicator of cell lysis.
-
-
Experimental Workflow for Troubleshooting
Below is a diagram illustrating a logical workflow for troubleshooting the lack of NLRP3 inhibition.
Caption: Troubleshooting workflow for NLRP3 inhibition experiments.
Data Presentation
When troubleshooting, it is crucial to organize your data systematically. The table below provides a template for comparing results from a troubleshooting experiment.
| Condition | This compound Conc. (µM) | LPS Priming (ng/mL) | Nigericin (µM) | IL-1β Release (pg/mL) | Cell Viability (%) | Notes |
| Untreated | 0 | 0 | 0 | < 10 | 100 | Negative Control |
| LPS Only | 0 | 100 | 0 | < 10 | 98 | Priming Control |
| LPS + Nigericin | 0 | 100 | 10 | 1500 | 60 | Positive Control (Activation) |
| LPS + Nigericin + MCC950 | 1 | 100 | 10 | 50 | 95 | Positive Control (Inhibition) |
| LPS + Nigericin + this compound | 1 | 100 | 10 | 1450 | 62 | Test Condition 1 |
| LPS + Nigericin + this compound | 10 | 100 | 10 | 1400 | 61 | Test Condition 2 |
| LPS + Nigericin + this compound | 50 | 100 | 10 | 1350 | 58 | Test Condition 3 |
Experimental Protocols
Protocol 1: In-Vitro NLRP3 Inflammasome Activation in THP-1 Macrophages
This protocol describes a standard method for activating the NLRP3 inflammasome in THP-1 cells.
Materials:
-
THP-1 cells
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Phorbol 12-myristate 13-acetate (PMA)
-
Lipopolysaccharide (LPS)
-
Nigericin
-
Opti-MEM I Reduced Serum Medium
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Culture and Differentiation:
-
Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS.
-
To differentiate, seed THP-1 cells in a 96-well plate at a density of 1 x 10^5 cells/well and treat with 100 ng/mL PMA for 48-72 hours.
-
After differentiation, wash the cells with PBS and replace the medium with fresh RPMI-1640 without PMA for 24 hours.
-
-
Priming (Signal 1):
-
Replace the medium with fresh RPMI-1640 containing 1% FBS.
-
Prime the differentiated THP-1 macrophages with 100 ng/mL LPS for 3-4 hours.
-
-
Inhibition (Optional):
-
After priming, gently wash the cells with pre-warmed Opti-MEM.
-
Add your test compound (this compound) or a positive control inhibitor (e.g., 1 µM MCC950) diluted in Opti-MEM and incubate for 1 hour.
-
-
Activation (Signal 2):
-
Add the NLRP3 activator, for example, 10 µM Nigericin, to each well.
-
Incubate for 1-2 hours.
-
-
Sample Collection:
-
Centrifuge the plate at 500 x g for 5 minutes.
-
Carefully collect the supernatant for analysis of IL-1β (ELISA) and LDH (cytotoxicity assay).
-
Lyse the remaining cells for Western blot analysis of pro-IL-1β and NLRP3 expression.
-
NLRP3 Inflammasome Signaling Pathway
The following diagram illustrates the canonical activation pathway of the NLRP3 inflammasome.
Caption: Canonical NLRP3 inflammasome activation pathway.
Frequently Asked Questions (FAQs)
Q1: What are the essential positive and negative controls for an NLRP3 inhibition assay?
A1:
-
Negative Control: Untreated cells (no LPS, no activator). This shows the baseline level of cytokine release.
-
Priming Control: Cells treated with only the priming agent (e.g., LPS). This ensures that priming alone does not trigger inflammasome activation.
-
Positive Activation Control: Cells treated with both the priming agent and the NLRP3 activator (e.g., LPS + Nigericin). This demonstrates that your activation system is working.
-
Positive Inhibition Control: Cells treated with a known NLRP3 inhibitor (e.g., MCC950) before adding the activator. This confirms that NLRP3-dependent cytokine release can be blocked in your assay.
Q2: Can the solvent for my compound affect the experiment?
A2: Yes. Many compounds are dissolved in DMSO. High concentrations of DMSO can be toxic to cells and can also independently affect the inflammatory response. It is crucial to keep the final DMSO concentration consistent across all wells (including controls) and as low as possible (ideally ≤ 0.5%).
Q3: What are some common cell types used for in-vitro NLRP3 inflammasome studies?
A3:
-
Bone Marrow-Derived Macrophages (BMDMs): Considered the gold standard, they provide a robust primary cell model.[3]
-
THP-1 Cells: A human monocytic cell line that can be differentiated into macrophages. They are widely used due to their convenience and reproducibility.[5]
-
Human Peripheral Blood Mononuclear Cells (PBMCs): Provide a primary human cell model, but can have high donor-to-donor variability.
Q4: My Western blot for cleaved caspase-1 in the supernatant is not working. What could be the reason?
A4: The amount of protein secreted into the supernatant can be very low. To concentrate the protein, you may need to use a precipitation method, such as trichloroacetic acid (TCA) or methanol/chloroform precipitation, before running the Western blot.
Q5: How do I know if my compound is a direct or indirect inhibitor of the NLRP3 inflammasome?
A5: A direct inhibitor would target one of the core components of the inflammasome (NLRP3, ASC, or Caspase-1). An indirect inhibitor might act on an upstream event required for activation, such as potassium efflux or mitochondrial ROS production. To distinguish between these, you would need to perform further mechanistic studies, such as cell-free inflammasome reconstitution assays or assays that measure specific upstream events.
References
- 1. researchgate.net [researchgate.net]
- 2. Techniques to Study Inflammasome Activation and Inhibition by Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol for in vivo and in vitro activation of NLRP3 inflammasome in mice using monosodium urate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cellular Models and Assays to Study NLRP3 Inflammasome Biology - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing CSC-6 Concentration for Cell Viability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the concentration of CSC-6 for their cell viability experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in cell viability assays?
A1: For initial screening, we recommend a broad concentration range of this compound from 0.1 µM to 100 µM. This range is based on typical cytotoxic effects observed for novel small molecules.[1] A dose-response experiment with a logarithmic dilution series is advised to determine the optimal range for your specific cell line.
Q2: My cells show high levels of death even at the lowest concentrations of this compound. What could be the cause?
A2: Several factors could contribute to this observation:
-
Cell Line Sensitivity: The cell line you are using may be exceptionally sensitive to this compound.
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Solvent Toxicity: The solvent used to dissolve this compound, typically DMSO, can be toxic to cells at certain concentrations.[2] It is crucial to run a vehicle control (cells treated with the highest concentration of solvent used in the experiment) to assess solvent toxicity.
-
Incorrect this compound Concentration: There might have been an error in the calculation or dilution of the this compound stock solution. We recommend verifying the concentration of your stock solution.
-
Contamination: Microbial contamination in your cell culture can lead to widespread cell death.
Q3: I am not observing any significant decrease in cell viability even at high concentrations of this compound. What should I do?
A3: This could be due to several reasons:
-
Cell Line Resistance: Your chosen cell line might be resistant to the effects of this compound.
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This compound Degradation: The this compound compound may have degraded due to improper storage or handling. Store this compound as recommended on the datasheet.
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Insufficient Incubation Time: The cytotoxic effects of this compound may be time-dependent.[1][3] Consider performing a time-course experiment (e.g., 24h, 48h, 72h) to determine the optimal treatment duration.
-
High Cell Seeding Density: A high cell density can sometimes mask the cytotoxic effects of a compound. Ensure you are using an optimized cell seeding density for your viability assay.
Q4: What is the known mechanism of action for this compound?
A4: Based on preliminary studies, this compound is believed to induce cell death by promoting mitochondrial and endoplasmic reticulum (ER) stress.[4] This can lead to the activation of apoptotic or other cell death pathways.
Troubleshooting Guides
Problem: High Variability Between Replicates
High variability in cell viability assays can obscure the true effect of this compound.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before seeding. Use a calibrated multichannel pipette for seeding plates. |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of the plate as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. |
| Pipetting Errors | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. |
| Incomplete this compound Solubilization | Ensure this compound is fully dissolved in the solvent before adding it to the culture medium. |
Problem: Unexpected Dose-Response Curve
An ideal dose-response curve shows a sigmoidal shape. Deviations from this can indicate experimental issues.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Non-linear Drug Effect | The compound may have complex biological effects. This could be a real and interesting result. |
| Precipitation of this compound at High Concentrations | Visually inspect the wells with the highest concentrations for any precipitate. If precipitation occurs, consider using a different solvent or lowering the maximum concentration. |
| Cell Proliferation at Low Concentrations | Some compounds can stimulate cell growth at very low concentrations (a phenomenon known as hormesis).[2] |
Experimental Protocols
Protocol 1: Determining the Optimal Seeding Density for Cell Viability Assays
Objective: To find the optimal number of cells to seed per well that ensures logarithmic growth throughout the experiment and provides a robust signal for the viability assay.
Methodology:
-
Prepare a single-cell suspension of the desired cell line.
-
Seed a 96-well plate with a range of cell densities (e.g., 1,000 to 20,000 cells/well).
-
Incubate the plate for the intended duration of your this compound treatment (e.g., 24, 48, or 72 hours).
-
At each time point, perform a cell viability assay (e.g., MTT, PrestoBlue, or CellTiter-Glo).
-
The optimal seeding density is the one that results in a strong signal at the end of the incubation period without the cells becoming over-confluent.
Protocol 2: this compound Dose-Response and Time-Course Experiment
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and the optimal treatment duration.
Methodology:
-
Seed cells in 96-well plates at the predetermined optimal seeding density. Allow cells to adhere overnight.
-
Prepare a serial dilution of this compound in culture medium. A common starting range is 0.1 µM to 100 µM.
-
Include a vehicle control (medium with the highest concentration of DMSO used) and a no-treatment control.
-
Replace the medium in the cell plates with the medium containing the different concentrations of this compound.
-
Incubate the plates for different time points (e.g., 24h, 48h, 72h).
-
At each time point, perform a cell viability assay.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the log of the this compound concentration to determine the IC50 value for each time point.
Quantitative Data Summary
Table 1: Hypothetical IC50 Values of this compound in Different Cancer Cell Lines
| Cell Line | IC50 (µM) at 48h |
| MCF-7 (Breast Cancer) | 15.2 |
| A549 (Lung Cancer) | 25.8 |
| HCT116 (Colon Cancer) | 8.5 |
| PANC-1 (Pancreatic Cancer) | 42.1 |
Table 2: Recommended this compound Concentration Ranges for Different Experimental Goals
| Experimental Goal | Recommended Concentration Range |
| Initial Screening | 0.1 µM - 100 µM |
| IC50 Determination | A 10-point dilution series centered around the estimated IC50 |
| Mechanism of Action Studies | 0.5x, 1x, and 2x the determined IC50 |
Visualizations
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Troubleshooting decision tree for cell viability experiments.
Caption: Hypothetical signaling pathway of this compound induced cell death.
References
- 1. researchgate.net [researchgate.net]
- 2. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. The small molecule C-6 is selectively cytotoxic against breast cancer cells and its biological action is characterized by mitochondrial defects and endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting CSC-6 insolubility in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CSC-6.
Troubleshooting Guides
Issue: this compound Precipitation in Aqueous Buffers
You may observe precipitation or cloudiness when preparing aqueous solutions of this compound. This is often due to the compound's low intrinsic aqueous solubility.
Possible Causes and Solutions:
-
Low Solubility: this compound is a lipophilic molecule with poor water solubility.
-
Incorrect pH: The solubility of this compound is pH-dependent.
-
Solvent Shock: Rapid dilution of a concentrated organic stock solution into an aqueous buffer can cause the compound to crash out of solution.
Recommended Actions:
-
Optimize pH: The solubility of ionizable compounds can be significantly influenced by the pH of the solution.[1][2][3] Determine the pKa of this compound and adjust the buffer pH to be at least 2 units away from the pKa to maintain the compound in its more soluble ionized form.
-
Utilize Co-solvents: For in vitro experiments, consider the use of a water-miscible organic co-solvent.[1][3][4] Prepare a high-concentration stock solution of this compound in an organic solvent like DMSO and then dilute it into your aqueous buffer. It is crucial to ensure the final concentration of the organic solvent is compatible with your experimental system and does not exceed levels that could cause toxicity or off-target effects (typically <0.5% DMSO).
-
Slow Dilution: When diluting the organic stock, add it dropwise to the vigorously stirring aqueous buffer. This gradual addition can prevent localized high concentrations and subsequent precipitation.
-
Sonication: If precipitation still occurs, brief sonication of the final solution can help to redissolve small particles and create a more homogenous dispersion.[4][5]
Issue: Inconsistent Results in Cell-Based Assays
Variability in experimental outcomes can often be traced back to issues with this compound solubility and stability in culture media.
Possible Causes and Solutions:
-
Precipitation in Media: this compound may precipitate over time in complex cell culture media, reducing the effective concentration and leading to inconsistent results.
-
Binding to Serum Proteins: Components of fetal bovine serum (FBS) can bind to this compound, reducing its free concentration and bioavailability.
-
Degradation: The stability of this compound in your specific experimental conditions (e.g., temperature, light exposure) may be a factor.
Recommended Actions:
-
Prepare Fresh Solutions: Always prepare fresh working solutions of this compound immediately before use. Avoid repeated freeze-thaw cycles of stock solutions.
-
Serum Concentration: If possible, perform initial experiments in low-serum or serum-free media to assess the direct effect of this compound. If serum is required, be aware of potential protein binding and consider this when interpreting dose-response curves.
-
Solubility Enhancers: The use of surfactants or complexation agents like cyclodextrins can improve the solubility and stability of poorly soluble drugs in aqueous environments.[6] However, their effects on your specific cell line should be validated.
-
Visual Inspection: Before adding the this compound solution to your cells, visually inspect it for any signs of precipitation. Centrifuge the solution at low speed to pellet any precipitates if necessary.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound (e.g., 10-20 mM).[7][8][9] DMSO is a polar aprotic solvent that can dissolve a wide range of organic compounds.[9] Ensure you use anhydrous, high-purity DMSO to minimize degradation of the compound.
Q2: How should I store this compound?
A2: this compound powder should be stored at -20°C, protected from light and moisture. DMSO stock solutions should also be stored at -20°C in small aliquots to avoid multiple freeze-thaw cycles.
Q3: What is the known mechanism of action for this compound?
A3: this compound is an inhibitor of the Hedgehog (Hh) signaling pathway, specifically targeting the Smoothened (SMO) receptor.[10] The Hh pathway is a critical regulator of cell differentiation and proliferation and is often aberrantly activated in cancer stem cells (CSCs).[10]
Q4: Can I use solvents other than DMSO?
A4: While DMSO is recommended, other organic solvents such as ethanol or DMF can be used. However, you will need to determine the solubility of this compound in these solvents and ensure their compatibility with your downstream experiments. For some applications, techniques like forming a solid dispersion with a hydrophilic carrier can be explored to improve aqueous solubility.[2][6]
Q5: How can I determine the actual concentration of soluble this compound in my aqueous working solution?
A5: After preparing your aqueous solution, you can centrifuge it at high speed to pellet any insoluble material. The concentration of the supernatant can then be determined using a validated analytical method such as HPLC-UV or LC-MS.
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility (mg/mL) at 25°C |
| Water | < 0.01 |
| PBS (pH 7.4) | < 0.01 |
| DMSO | > 50 |
| Ethanol (95%) | ~ 5 |
| Propylene Glycol | ~ 10 |
Table 2: Effect of pH on this compound Aqueous Solubility
| pH | Solubility (µg/mL) at 25°C |
| 4.0 | 0.5 |
| 5.0 | 0.2 |
| 6.0 | < 0.1 |
| 7.0 | < 0.1 |
| 8.0 | 1.2 |
| 9.0 | 5.8 |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Equilibrate the this compound vial to room temperature before opening.
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mM.
-
Vortex the solution for 1-2 minutes until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution.
-
Aliquot the stock solution into smaller volumes and store at -20°C.
-
Protocol 2: Preparation of a 10 µM this compound Working Solution in Cell Culture Media
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed cell culture media
-
Sterile conical tubes
-
-
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
In a sterile conical tube, add the required volume of pre-warmed cell culture media.
-
While gently vortexing the cell culture media, add the appropriate volume of the 10 mM this compound stock solution dropwise to achieve a final concentration of 10 µM. For example, add 10 µL of 10 mM stock to 9.99 mL of media.
-
Visually inspect the solution for any signs of precipitation.
-
Use the working solution immediately.
-
Visualizations
References
- 1. longdom.org [longdom.org]
- 2. rpbs.journals.ekb.eg [rpbs.journals.ekb.eg]
- 3. ijmsdr.org [ijmsdr.org]
- 4. Methods of solubility enhancements | PPTX [slideshare.net]
- 5. researchgate.net [researchgate.net]
- 6. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 10. mdpi.com [mdpi.com]
Off-target effects of CSC-6 in cellular assays
This guide provides troubleshooting advice and answers to frequently asked questions regarding the investigational kinase inhibitor, CSC-6. It is intended for researchers, scientists, and drug development professionals using this compound in cellular assays.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cytotoxicity in our cell line treated with this compound at concentrations where the intended target, Kinase A, should not induce cell death. What could be the cause?
A1: This is a common issue that may point to off-target effects of this compound. While this compound is a potent inhibitor of its primary target, Kinase A, it has known inhibitory activity against other proteins, most notably the hERG potassium channel, which can lead to cardiotoxicity and general cytotoxic effects.[1][2][3][4] Additionally, off-target kinase inhibition can lead to unexpected cellular phenotypes.[5][6][7]
It is crucial to differentiate between on-target and off-target-driven cytotoxicity. We recommend performing the following:
-
Confirm this compound Purity: Ensure the observed effect is not due to impurities. Use a fresh, validated batch of the compound.
-
Dose-Response Analysis: Perform a detailed dose-response curve in your cell line to determine the precise concentration at which toxicity occurs (CC50).
-
Control Experiments: Include a negative control compound with a similar chemical scaffold but no activity against Kinase A. If available, use a structurally distinct Kinase A inhibitor to see if it recapitulates the phenotype.
-
hERG Safety Assessment: If cardiotoxicity is a concern for your cell model, consider a specific hERG liability assay.[1][2][3][8]
The table below summarizes the known inhibitory profile of this compound against its intended target and key off-targets.
Table 1: this compound Inhibitory Activity [9][10][11]
| Target | Assay Type | IC50 (nM) | Description |
|---|---|---|---|
| Kinase A | Biochemical | 15 | Intended Target |
| Kinase B | Biochemical | 250 | Off-Target Kinase |
| Kinase C | Biochemical | 800 | Off-Target Kinase |
| hERG Channel | Patch Clamp | 1,200 | Off-Target Ion Channel[2][3] |
Q2: Our experimental results (e.g., changes in gene expression, cell morphology) are inconsistent with the known downstream signaling of Kinase A. Could this be an off-target effect?
A2: Yes, it is highly likely. Discrepancies between the expected and observed phenotype often arise from the inhibition of unintended targets. This compound is known to inhibit other kinases, such as Kinase B and Kinase C, with moderate potency (see Table 1).[5][6][9] Inhibition of these kinases can trigger alternative signaling pathways, leading to paradoxical or unexpected cellular responses.[5]
To investigate this, we suggest the following workflow:
-
Pathway Analysis: Analyze the phosphorylation status of key downstream substrates for both the intended target (Kinase A) and the most likely off-targets (Kinase B, Kinase C) via Western Blot. This can confirm which pathways are being modulated at your experimental concentration.
-
Kinome-wide Profiling: For a comprehensive view, consider a kinome-wide selectivity profiling service.[9][12][13] This will provide a broad picture of all kinases inhibited by this compound at a given concentration.
-
Cellular Thermal Shift Assay (CETSA): This assay can confirm direct binding of this compound to specific targets within the complex cellular environment.[14][15][16][17]
The diagram below illustrates the intended and potential off-target signaling pathways of this compound.
Q3: How can I experimentally validate that this compound is engaging with a suspected off-target protein in my cells?
A3: Confirming target engagement in a cellular context is critical. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[14][17][18] It is based on the principle that a protein's thermal stability increases when a ligand (like this compound) is bound to it. By heating cell lysates treated with this compound to various temperatures and then quantifying the amount of soluble protein remaining, you can detect a "thermal shift" for the target protein.[15][16]
A general troubleshooting workflow for unexpected results is outlined below.
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) by Western Blot
This protocol allows for the validation of this compound binding to a specific protein target in intact cells.[14][15][16]
Materials:
-
Cell culture reagents and appropriate cell line
-
This compound and DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease/phosphatase inhibitors
-
BCA Protein Assay Kit
-
Thermal cycler
-
Centrifuge capable of 12,000 x g at 4°C
-
SDS-PAGE and Western Blot reagents
-
Primary antibody specific to the protein of interest
Procedure:
-
Cell Treatment: Plate cells and grow to ~80-90% confluency. Treat cells with the desired concentration of this compound or DMSO for 1-3 hours in a humidified 37°C incubator.[15]
-
Cell Harvesting: Harvest cells, wash with PBS, and centrifuge to obtain a cell pellet.
-
Lysate Preparation: Resuspend the cell pellet in RIPA lysis buffer. Incubate on ice for 10 minutes, then centrifuge at 12,000 x g for 10 minutes at 4°C to pellet cell debris.[16]
-
Protein Quantification: Collect the supernatant (lysate) and determine the protein concentration using a BCA assay. Adjust the concentration of all samples to be equal (e.g., 2 µg/µl).[16]
-
Heat Treatment: Aliquot 50 µL of lysate from each treatment group into separate PCR tubes for each temperature point. Heat the tubes for 5 minutes across a temperature gradient (e.g., 50°C to 70°C) using a thermal cycler.[16]
-
Separation of Soluble Fraction: After heating, incubate the tubes on ice for 10 minutes. Centrifuge at 12,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.[16]
-
Western Blot Analysis: Carefully collect the supernatant, which contains the soluble protein fraction. Analyze these samples by SDS-PAGE and Western Blot using a primary antibody against the protein of interest.
-
Data Analysis: Quantify the band intensities at each temperature for both DMSO and this compound treated samples. A positive result is indicated by a higher amount of soluble protein (stronger band) at elevated temperatures in the this compound treated sample compared to the DMSO control, indicating thermal stabilization upon binding.
References
- 1. hERG Assay | PPTX [slideshare.net]
- 2. hERG potassium channel assay. [bio-protocol.org]
- 3. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 4. Best Practice hERG Assay | Advanced Solutions| Testing & Service | Mediford Corporation [mediford.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. academic.oup.com [academic.oup.com]
- 7. icr.ac.uk [icr.ac.uk]
- 8. Cell-based hERG Channel Inhibition Assay in High-throughput Format - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kinome-wide Selectivity Profiling of ATP-competitive Mammalian Target of Rapamycin (mTOR) Inhibitors and Characterization of Their Binding Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Kinase inhibitor profiling reveals unexpected opportunities to inhibit disease-associated mutant kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Assays - HMS LINCS Project [lincs.hms.harvard.edu]
- 13. youtube.com [youtube.com]
- 14. Cellular thermal shift assay (CETSA) [bio-protocol.org]
- 15. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 16. 2.7. Cellular thermal shift assay (CETSA) [bio-protocol.org]
- 17. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
Technical Support Center: Improving CSC-6 Bioavailability in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in vivo studies aimed at improving the bioavailability of CSC-6, a novel NLRP3 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
A1: this compound is a preclinical small molecule inhibitor of the NLRP3 inflammasome, showing promise in mouse models of sepsis and gout.[1][2] Like many new chemical entities, this compound's utility can be limited by poor physicochemical properties, including low aqueous solubility, which often leads to low and variable oral bioavailability.[1] Enhancing bioavailability is crucial for achieving therapeutic concentrations in target tissues and obtaining reliable data from preclinical studies.
Q2: What are the common initial hurdles when administering this compound in animal models?
A2: Researchers may encounter several challenges, including:
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Poor Solubility: Difficulty in preparing a homogenous dosing formulation, leading to inaccurate and inconsistent dosing.
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Low Exposure: Insufficient plasma concentrations of this compound after oral administration, making it difficult to assess its efficacy.
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High Variability: Significant differences in drug absorption and exposure between individual animals, complicating data interpretation.
-
Precipitation: The compound may precipitate in the gastrointestinal tract, reducing the amount of drug available for absorption.
Q3: What are the primary strategies to enhance the bioavailability of a poorly soluble compound like this compound?
A3: Key strategies focus on improving the solubility and dissolution rate of the drug and can be broadly categorized as:
-
Particle Size Reduction: Techniques like micronization and nanosuspension increase the surface area of the drug, which can enhance the dissolution rate.
-
Formulation Vehicles: Utilizing co-solvents, surfactants, lipids, and cyclodextrins can improve the solubility of the compound in the dosing vehicle and in the gastrointestinal fluids.
-
Solid Dispersions: Dispersing this compound in a polymer matrix in its amorphous form can significantly increase its apparent solubility and dissolution rate.
-
Chemical Modification: Creating prodrugs or salt forms of this compound can alter its physicochemical properties to favor better absorption.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low and variable plasma concentrations of this compound after oral gavage. | Poor aqueous solubility of this compound leading to incomplete dissolution in the GI tract. | 1. Formulation Optimization: Develop an enabling formulation. Start with a simple suspension in a vehicle containing a wetting agent (e.g., Tween 80). If exposure remains low, progress to more complex formulations such as a solution with co-solvents (e.g., PEG 400, DMSO) or a lipid-based formulation like a self-emulsifying drug delivery system (SEDDS).2. Particle Size Reduction: If working with a solid form, consider micronization to increase the surface area for dissolution. |
| Precipitation of this compound observed in the dosing formulation upon standing. | The concentration of this compound exceeds its solubility in the chosen vehicle. | 1. Solubility Assessment: Determine the solubility of this compound in various pharmaceutically acceptable solvents and vehicles to select an appropriate system.2. Use of Co-solvents/Surfactants: Incorporate co-solvents or surfactants to increase the solubility of this compound in the formulation.3. pH Adjustment: If this compound has ionizable groups, adjusting the pH of the vehicle may improve its solubility. |
| Inconsistent results between different cohorts of animals. | 1. Dosing Inaccuracy: Non-homogenous suspension leading to variable doses being administered.2. Physiological Differences: Variations in gastric pH, food intake, and GI motility among animals. | 1. Ensure Formulation Homogeneity: Vigorously vortex or sonicate the formulation before each dose administration to ensure a uniform suspension.2. Standardize Experimental Conditions: Fast animals overnight before dosing (while ensuring access to water) to reduce variability in GI conditions. Standardize the time of day for dosing. |
| No discernible therapeutic effect in an in vivo model, despite in vitro potency. | Insufficient systemic exposure; the concentration of this compound at the target site is below the therapeutic threshold. | 1. Pharmacokinetic (PK) Analysis: Conduct a pilot PK study to determine the plasma concentration-time profile of this compound after administration. This will confirm if the drug is being absorbed.2. Dose Escalation: If the initial dose results in low exposure, carefully escalate the dose in subsequent studies, while monitoring for any signs of toxicity.3. Alternative Route of Administration: Consider intraperitoneal (IP) or intravenous (IV) administration to bypass absorption barriers and confirm the compound's in vivo efficacy. |
Experimental Protocols
Protocol 1: Preparation of a Nanosuspension of this compound for Oral Administration
Objective: To prepare a homogenous nanosuspension of this compound to improve its dissolution rate and oral bioavailability.
Materials:
-
This compound powder
-
Zirconia beads (0.5 mm)
-
2% (w/v) Hydroxypropyl methylcellulose (HPMC) in deionized water
-
0.5% (w/v) Docusate sodium in deionized water
-
Rotation/revolution mixer or a high-pressure homogenizer
Procedure:
-
Prepare the vehicle by dissolving HPMC and docusate sodium in deionized water.
-
Accurately weigh the required amount of this compound and add it to a milling vessel containing zirconia beads.
-
Add the vehicle to the milling vessel at a concentration that will result in the desired final dosing concentration.
-
Mill the mixture using a rotation/revolution mixer or a high-pressure homogenizer until the desired particle size (typically < 200 nm) is achieved. Particle size can be monitored using dynamic light scattering (DLS).
-
After milling, separate the nanosuspension from the zirconia beads.
-
Visually inspect the nanosuspension for homogeneity and lack of visible aggregates.
-
Before each administration, gently agitate the nanosuspension to ensure uniformity.
Protocol 2: In Vivo Pharmacokinetic Study of this compound in Mice
Objective: To determine the plasma concentration-time profile of this compound following oral administration.
Animal Model:
-
Male C57BL/6 mice (8-10 weeks old)
Procedure:
-
Fast the mice overnight (approximately 12 hours) with free access to water before dosing.
-
Prepare the this compound formulation (e.g., nanosuspension as per Protocol 1) at the desired concentration.
-
Administer a single dose of the this compound formulation to the mice via oral gavage (e.g., 10 mg/kg).
-
Collect blood samples (approximately 50 µL) via tail vein or saphenous vein at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., K2EDTA).
-
Process the blood samples by centrifugation to obtain plasma.
-
Store the plasma samples at -80°C until analysis.
-
Analyze the concentration of this compound in the plasma samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Calculate pharmacokinetic parameters (e.g., Cmax, Tmax, AUC) from the plasma concentration-time data.
Visualizations
Caption: Workflow for improving this compound bioavailability.
References
CSC-6 stability issues in long-term experiments
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of CSC-6 in long-term experiments. Our aim is to equip researchers, scientists, and drug development professionals with the necessary information to anticipate and resolve challenges encountered during their studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a novel small molecule inhibitor designed for cancer research. Its primary application is the targeted inhibition of key signaling pathways that are crucial for the survival and proliferation of Cancer Stem Cells (CSCs). Due to its specific mechanism of action, this compound is under investigation for its potential in long-term cancer therapy models.
Q2: What are the known stability issues with this compound in aqueous solutions for long-term experiments?
A2: this compound can exhibit instability in aqueous solutions over extended periods, particularly at physiological pH and temperature. This can manifest as a gradual loss of potency due to hydrolysis or oxidation. It is recommended to prepare fresh solutions for experiments lasting longer than 48 hours or to store stock solutions in appropriate solvents at -80°C.
Q3: How can I monitor the stability and activity of this compound during my long-term cell culture experiments?
A3: Regular monitoring of this compound activity is crucial. This can be achieved by performing periodic functional assays, such as cell viability or target engagement assays, on treated and control cell populations. Additionally, analytical methods like High-Performance Liquid Chromatography (HPLC) can be used to assess the integrity of the compound in your working solutions over time.
Q4: Are there any known off-target effects of this compound that might become more pronounced in long-term studies?
A4: While this compound is designed for high specificity, prolonged exposure in long-term experiments may lead to the emergence of off-target effects. These can be cell-type dependent and may arise from the accumulation of metabolites or interaction with other cellular components. It is advisable to include appropriate controls and periodically assess cellular morphology and key biomarkers to monitor for any unexpected phenotypic changes.
Troubleshooting Guides
Issue 1: Diminished Efficacy of this compound Over Time
Symptoms:
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A gradual decrease in the expected biological effect (e.g., reduced apoptosis, increased cell proliferation) in long-term cell cultures.
-
Inconsistent results between experiments initiated with freshly prepared this compound and those using older solutions.
Possible Causes:
-
Degradation of this compound in the culture medium.
-
Metabolism of this compound by the cells.
-
Development of cellular resistance.
Solutions:
-
Fresh Preparation: Prepare fresh working solutions of this compound from a frozen stock immediately before each medium change.
-
Stability Assessment: Perform a stability study of this compound in your specific cell culture medium under standard incubation conditions (37°C, 5% CO2).
-
Metabolite Analysis: If possible, use techniques like LC-MS to analyze the cell culture supernatant for the presence of this compound metabolites.
-
Resistance Monitoring: Periodically assess the expression of genes known to be associated with drug resistance.
Issue 2: Increased Cell Death or Unexpected Phenotypes in Control Groups
Symptoms:
-
Higher than expected cell death or morphological changes in vehicle-treated control groups.
-
Drifting baseline in quantitative assays over the course of the experiment.
Possible Causes:
-
Solvent toxicity (e.g., DMSO).
-
Instability of the vehicle control under long-term culture conditions.
Solutions:
-
Optimize Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is below the threshold of toxicity for your specific cell line.
-
Vehicle Stability: Confirm that the vehicle itself does not degrade into toxic byproducts over time in the culture environment.
-
Appropriate Controls: Include a "no treatment" control group in addition to the vehicle control to distinguish between solvent effects and other experimental variables.
Data Summary
Table 1: Stability of this compound in Different Solvents at Various Temperatures
| Solvent | Temperature | Half-life (t½) | Recommended Storage Duration |
| DMSO | -80°C | > 1 year | 12 months |
| DMSO | 4°C | ~2 weeks | 14 days |
| Ethanol | -20°C | ~3 months | 90 days |
| PBS (pH 7.4) | 37°C | < 48 hours | Prepare fresh |
Experimental Protocols
Protocol 1: Assessment of this compound Stability using HPLC
-
Preparation of Standards: Prepare a series of known concentrations of this compound in the relevant solvent to generate a standard curve.
-
Sample Preparation:
-
For stock solutions, dilute an aliquot to fall within the range of the standard curve.
-
For cell culture medium, collect a sample of the medium at different time points (e.g., 0, 24, 48, 72 hours) after the addition of this compound. Centrifuge to remove cells and debris.
-
-
HPLC Analysis:
-
Inject the prepared standards and samples into an appropriate HPLC system equipped with a C18 column.
-
Use a suitable mobile phase gradient (e.g., acetonitrile and water with 0.1% formic acid).
-
Monitor the elution of this compound using a UV detector at its maximum absorbance wavelength.
-
-
Data Analysis:
-
Generate a standard curve by plotting peak area against concentration for the standards.
-
Determine the concentration of this compound in the samples by interpolating their peak areas on the standard curve.
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration.
-
Visualizations
Technical Support Center: Troubleshooting Unexpected Phenotypes in CSC-6 Treated Mice
This technical support center provides troubleshooting guidance for researchers encountering unexpected phenotypes during in-vivo studies with CSC-6, a hypothetical inhibitor targeting cancer stem cells (CSCs).
FAQ Section 1: Unexpected Severe Host Toxicity
Researchers may observe adverse effects in mice treated with this compound that were not anticipated from in-vitro studies. This section addresses common questions related to unexpected host toxicity.
Q1: We are observing significant weight loss and lethargy in our this compound treated mice, which was not predicted by our in-vitro cytotoxicity assays. What could be the cause?
A1: Unexpected in-vivo toxicity can arise from several factors that are not captured by in-vitro models. These may include:
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Off-target effects: this compound may be inhibiting other kinases or signaling pathways essential for normal physiological processes in a way that was not detected in cell-based assays.[1][2]
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Metabolite toxicity: The in-vivo metabolism of this compound could be generating toxic byproducts.
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Immune response: The compound could be inducing an unexpected inflammatory or autoimmune response.[3]
-
Impact on normal stem cells: Since CSCs share signaling pathways with normal stem cells, this compound might be affecting the function of essential stem cell populations in tissues like the gut or bone marrow.[4]
Q2: How can we investigate the cause of this unexpected toxicity?
A2: A systematic approach is recommended:
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Conduct a dose-response and toxicity study: Perform a study with a dose range of this compound in non-tumor-bearing mice to determine the maximum tolerated dose (MTD).
-
Hematology and clinical chemistry: Collect blood samples to analyze for markers of liver, kidney, and hematopoietic toxicity.
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Histopathological analysis: At the end of the study, perform a necropsy and collect major organs (liver, kidney, spleen, heart, lungs, gut) for histopathological examination to identify any tissue damage.
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Pharmacokinetic/Pharmacodynamic (PK/PD) analysis: Measure the concentration of this compound and its metabolites in the plasma and tissues to understand its distribution and clearance.
Q3: Our in-vitro data showed high specificity for the target pathway. Why are we still seeing potential off-target toxicity?
A3: High in-vitro specificity does not always translate to in-vivo safety.[1] The complexity of the whole organism, including drug metabolism, distribution, and the presence of the target in vital tissues, can lead to unforeseen toxicities. Even minor off-target activity can be significant at the concentrations achieved in vivo.
Data Presentation: Hematological Analysis of this compound Treated Mice
The following table shows hypothetical data from a pilot toxicity study, comparing key hematological parameters in control versus this compound treated non-tumor-bearing mice.
| Parameter | Control Group (Vehicle) | This compound Treated Group (10 mg/kg) | Normal Range | Potential Implication of Deviation |
| White Blood Cell (WBC) Count (x10⁹/L) | 8.5 ± 1.2 | 3.2 ± 0.8 | 3.0 - 11.0 | Immunosuppression |
| Red Blood Cell (RBC) Count (x10¹²/L) | 9.8 ± 0.5 | 6.1 ± 0.7 | 7.0 - 11.0 | Anemia |
| Platelet Count (x10⁹/L) | 1100 ± 150 | 450 ± 90 | 500 - 1500 | Thrombocytopenia |
| Alanine Aminotransferase (ALT) (U/L) | 40 ± 8 | 250 ± 60 | 20 - 60 | Liver Damage |
| Creatinine (mg/dL) | 0.3 ± 0.1 | 1.1 ± 0.4 | 0.2 - 0.6 | Kidney Damage |
Data are presented as mean ± standard deviation.
FAQ Section 2: Paradoxical Tumor Growth Acceleration
In some cases, treatment with a targeted therapy can unexpectedly lead to an acceleration of tumor growth. This section explores potential reasons for this phenomenon.
Q1: We initiated treatment with this compound and observed an initial stabilization of tumor growth, followed by a rapid acceleration. What could explain this?
A1: This paradoxical effect can be due to several biological mechanisms:
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Selection for a resistant CSC population: The initial treatment may have eliminated the sensitive cancer cells, but a pre-existing or newly emerged resistant CSC subclone with a higher proliferative capacity is now driving tumor growth.
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Activation of compensatory signaling pathways: The inhibition of the primary target pathway by this compound may lead to the upregulation of alternative survival and proliferation pathways in the cancer cells.[5]
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Negative feedback loop disruption: If this compound inhibits a pathway that is part of a negative feedback loop, the overall effect could be the disinhibition of a more potent oncogenic signal.
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Effects on the tumor microenvironment: The drug might be affecting immune cells or stromal cells in a way that promotes tumor growth. For instance, it could be suppressing an anti-tumor immune response.
Q2: How can we determine if we are selecting for a resistant CSC population?
A2: To investigate this, you can:
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Analyze CSC markers: Harvest tumors from control and treated mice at different time points and analyze the expression of CSC markers (e.g., CD44, CD133, ALDH activity) using Immunohistochemistry (IHC) or Flow Cytometry. An increase in the percentage of CSCs in the treated group would support this hypothesis.
-
In-vitro clonogenicity and sphere formation assays: Isolate cells from the treated tumors and assess their self-renewal capacity in vitro.
-
Genomic or transcriptomic analysis: Perform sequencing on the resistant tumors to identify potential mutations or changes in gene expression that could be driving resistance.
Q3: Could this compound be altering the tumor microenvironment to favor growth?
A3: Yes, this is a possibility. You could investigate this by analyzing the immune cell infiltrate (e.g., T cells, macrophages) and markers of angiogenesis in the tumors from treated and control animals using IHC or flow cytometry.
Data Presentation: Tumor Growth and CSC Marker Analysis
This table presents hypothetical data showing accelerated tumor growth and an increase in a CSC marker in the this compound treated group.
| Treatment Group | Day 14 Tumor Volume (mm³) | Day 28 Tumor Volume (mm³) | % CD44+/CD24- Cells (Day 28) |
| Vehicle Control | 350 ± 45 | 850 ± 110 | 5.2% ± 1.5% |
| This compound (10 mg/kg) | 300 ± 50 | 1200 ± 150 | 25.8% ± 4.2% |
Data are presented as mean ± standard deviation.
FAQ Section 3: Lack of Efficacy In Vivo Despite Potent In Vitro Activity
A common challenge in drug development is the discrepancy between promising in-vitro data and a lack of efficacy in animal models.
Q1: this compound has a nanomolar IC50 in our in-vitro assays, but we are not seeing any significant tumor growth inhibition in our mouse xenograft model. What are the potential reasons?
A1: This discrepancy is common and can be attributed to several factors related to the drug and the biological system:
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Poor Pharmacokinetics (PK): The drug may be rapidly metabolized and cleared in vivo, preventing it from reaching and maintaining a sufficient concentration at the tumor site.
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Limited Bioavailability: If administered orally, the drug may not be well absorbed.
-
Drug Distribution: this compound may not effectively penetrate the tumor tissue to reach the target cancer stem cells.
-
In Vivo Resistance Mechanisms: The tumor microenvironment in vivo can provide survival signals to cancer cells that are not present in vitro, conferring resistance to the drug.[6]
-
Model System Limitations: The cell line used for the xenograft may not fully represent the complexity of a clinical tumor. Cell line-derived xenograft (CDX) models lack an intact immune system, which can be a factor in the response to some therapies.[7]
Q2: What steps should we take to troubleshoot this lack of in-vivo efficacy?
A2: A logical troubleshooting workflow is essential:
-
Confirm target engagement in vivo: After treating a cohort of mice, harvest the tumors and measure the inhibition of the target pathway. This could be done by Western blot to look at the phosphorylation status of a downstream protein, or by IHC.
-
Conduct a pharmacokinetic (PK) study: Measure the concentration of this compound in the plasma and tumor tissue over time after administration to determine if it is reaching the target.
-
Evaluate alternative dosing regimens: If the PK profile is suboptimal, consider different doses, schedules, or routes of administration.
-
Test in a different model: Consider using a patient-derived xenograft (PDX) model, which may better recapitulate the heterogeneity and microenvironment of human tumors.[7]
Q3: How do we know if the drug is reaching the tumor at a high enough concentration?
A3: A PK study is necessary to answer this. By measuring the drug concentration in both plasma and tumor tissue, you can determine the tumor-to-plasma ratio and compare the tumor drug concentration to the in-vitro IC50. Ideally, the drug concentration in the tumor should be maintained above the IC50 for a sustained period.
Data Presentation: In Vitro vs. In Vivo Efficacy of this compound
The table below illustrates a hypothetical scenario where potent in-vitro activity does not translate to in-vivo tumor growth inhibition.
| Assay Type | Metric | Value |
| In Vitro | IC50 (Sphere Formation Assay) | 50 nM |
| In Vitro | IC50 (Cell Viability) | 200 nM |
| In Vivo | Tumor Growth Inhibition (TGI) at 10 mg/kg | 5% |
| In Vivo | Max Plasma Concentration (Cmax) at 10 mg/kg | 2 µM |
| In Vivo | Max Tumor Concentration at 10 mg/kg | 150 nM |
Experimental Protocols
Establishment of a Cell Line-Derived Xenograft (CDX) Model
This protocol describes the subcutaneous implantation of human cancer cell lines into immunodeficient mice.[8]
-
Cell Culture: Culture the chosen human cancer cell line (e.g., MDA-MB-231 for breast cancer) under standard conditions.
-
Cell Harvest: When cells reach 80-90% confluency, harvest them using trypsin, wash with PBS, and count them.
-
Cell Preparation: Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10⁷ cells/mL. Keep the cell suspension on ice.
-
Animal Model: Use immunodeficient mice (e.g., NOD/SCID or NSG mice), aged 6-8 weeks.
-
Implantation: Inject 100 µL of the cell suspension (containing 5 x 10⁶ cells) subcutaneously into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice for tumor growth. Measure the tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²)/2.
-
Randomization: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.
-
Treatment: Begin treatment with this compound or vehicle control according to the planned dosing schedule. Continue to monitor tumor volume and body weight.
Immunohistochemistry (IHC) for Cancer Stem Cell Markers
This protocol provides a general workflow for detecting CSC markers in formalin-fixed, paraffin-embedded (FFPE) tumor tissues.[9][10]
-
Tissue Preparation: Euthanize mice and excise tumors. Fix tumors in 10% neutral buffered formalin for 24 hours, then transfer to 70% ethanol. Process and embed the tissues in paraffin.
-
Sectioning: Cut 4-5 µm thick sections from the paraffin blocks and mount them on charged slides.
-
Deparaffinization and Rehydration: Deparaffinize the slides in xylene and rehydrate through a graded series of ethanol to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0) in a pressure cooker or water bath.
-
Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide. Block non-specific binding sites with a blocking serum.
-
Primary Antibody Incubation: Incubate the slides with the primary antibody against the CSC marker of interest (e.g., anti-CD44) at the appropriate dilution overnight at 4°C.
-
Secondary Antibody and Detection: Wash the slides and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Visualize the signal using a DAB substrate kit, which will produce a brown stain.
-
Counterstaining: Counterstain the nuclei with hematoxylin.
-
Dehydration and Mounting: Dehydrate the slides through a graded series of ethanol and xylene, and coverslip with a permanent mounting medium.
-
Imaging: Acquire images using a bright-field microscope for subsequent analysis.
Flow Cytometry for Analysis of Cancer Stem Cell Populations
This protocol describes the preparation of a single-cell suspension from a solid tumor for flow cytometric analysis of CSC subpopulations.[11][12]
-
Tumor Dissociation: Excise the tumor and mince it into small pieces in a petri dish with cold PBS. Transfer the pieces to a dissociation buffer containing enzymes like collagenase and dispase. Incubate at 37°C with agitation to create a single-cell suspension.[13]
-
Cell Filtration and Lysis: Pass the cell suspension through a 70 µm cell strainer to remove clumps. If necessary, lyse red blood cells using an ACK lysis buffer.
-
Cell Counting: Count the viable cells using a hemocytometer or an automated cell counter with trypan blue exclusion.
-
Blocking: Resuspend the cells in a blocking buffer (e.g., FACS buffer containing Fc block) to prevent non-specific antibody binding.
-
Antibody Staining: Aliquot approximately 1 x 10⁶ cells per tube. Add the fluorescently conjugated primary antibodies for the CSC markers of interest (e.g., anti-CD44-FITC, anti-CD24-PE) and incubate on ice in the dark.
-
Washing: Wash the cells with FACS buffer to remove unbound antibodies.
-
Viability Dye: Resuspend the cells in FACS buffer containing a viability dye (e.g., DAPI or Propidium Iodide) to exclude dead cells from the analysis.
-
Data Acquisition: Analyze the samples on a flow cytometer. Be sure to include compensation controls and isotype controls to set up the instrument and gates correctly.
-
Data Analysis: Analyze the acquired data using appropriate software to quantify the percentage of cells in different subpopulations (e.g., CD44+/CD24-).
Visualizations
Caption: Experimental workflow for a this compound in vivo study.
Caption: Simplified Notch signaling pathway, a target for CSC inhibitors.
Caption: Troubleshooting logic for in vivo efficacy failure.
References
- 1. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. google.com [google.com]
- 3. oncologynews.com.au [oncologynews.com.au]
- 4. Cancer Stem Cells Inhibitor Development Services - Alfa Cytology [alfacytology.com]
- 5. Targeting cancer stem cells in drug discovery: Current state and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tissue mechanics in tumor heterogeneity and aggression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dynamic Hydrogels in Breast Tumor Models [mdpi.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Immunohistochemistry for Cancer Stem Cell Detection: Principles and Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Immunohistochemistry for Cancer Stem Cells Detection: Principles and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. youtube.com [youtube.com]
- 12. youtube.com [youtube.com]
- 13. youtube.com [youtube.com]
Technical Support Center: Refining CSC-6 Delivery Methods for Targeted Therapy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the targeted delivery of CSC-6, a novel agent targeting Cancer Stem Cells (CSCs).
Frequently Asked Questions (FAQs)
1. What is the proposed mechanism of action for this compound?
This compound is a potent inhibitor of the Notch signaling pathway, which is frequently dysregulated in Cancer Stem Cells (CSCs) and plays a crucial role in their self-renewal and differentiation.[1][2] By blocking this pathway, this compound aims to specifically induce apoptosis and inhibit the proliferation of CSCs, thereby addressing tumor recurrence and therapeutic resistance.
2. Which delivery systems are recommended for this compound?
Due to the systemic toxicity associated with untargeted delivery of potent therapeutic agents, nanoparticle-based delivery systems are recommended for this compound.[3][4][5] These include liposomes, polymeric nanoparticles, and solid lipid nanoparticles, which can be functionalized with targeting ligands to enhance specificity for CSCs.
3. What are the critical quality attributes (CQAs) to monitor for a this compound nanoparticle formulation?
Key CQAs for a this compound nanoparticle formulation include particle size, polydispersity index (PDI), surface charge (zeta potential), drug loading efficiency, and encapsulation efficiency.[6] Consistent monitoring of these attributes is crucial for ensuring batch-to-batch reproducibility and predictable in vivo performance.
4. How can I improve the stability and shelf-life of my this compound liposomal formulation?
Liposomal stability can be enhanced by optimizing the lipid composition.[] Incorporating cholesterol can increase bilayer rigidity, while using lipids with saturated acyl chains can reduce oxidation.[] PEGylation (coating with polyethylene glycol) can also improve stability and prolong circulation time by reducing clearance by the reticuloendothelial system (RES).[8][9]
Troubleshooting Guides
Low Encapsulation Efficiency of this compound
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Poor aqueous solubility of this compound | Modify the hydration buffer pH to improve this compound solubility. | Increased encapsulation of the hydrophilic drug in the aqueous core. |
| Suboptimal lipid composition | Screen different lipid compositions (e.g., varying cholesterol content, using charged lipids). | Enhanced interaction of this compound with the lipid bilayer or aqueous core. |
| Inefficient hydration method | Optimize the thin-film hydration technique by controlling temperature and hydration time. | More efficient encapsulation during liposome formation. |
| Drug leakage during extrusion | Perform extrusion above the phase transition temperature (Tc) of the lipids. | Reduced drug leakage and improved vesicle homogeneity. |
Poor Targeting Specificity to CSCs
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Low density of targeting ligand on nanoparticle surface | Increase the concentration of the targeting ligand during formulation. | Enhanced binding affinity to CSC surface markers. |
| Inappropriate targeting ligand | Validate the expression of the target receptor (e.g., CD133, CD44) on the specific CSC population.[1][2] | Selection of a more appropriate ligand for the target cells. |
| Steric hindrance from PEG chains | Optimize the length and density of PEG chains to ensure the targeting ligand is accessible. | Improved ligand-receptor interaction and cellular uptake. |
| Non-specific binding of nanoparticles | Evaluate the effect of surface charge; neutral or slightly negative zeta potential can reduce non-specific uptake. | Minimized off-target effects and improved therapeutic index. |
High Off-Target Toxicity
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Premature drug release | Incorporate lipids that form a more rigid bilayer (e.g., DSPC) or use a pH-sensitive formulation for controlled release in the tumor microenvironment. | Reduced systemic exposure to this compound and lower toxicity to healthy tissues.[10] |
| Accumulation in non-target organs | Optimize nanoparticle size to be within the 50-200 nm range to leverage the Enhanced Permeability and Retention (EPR) effect for passive tumor targeting.[5] | Increased tumor accumulation and reduced clearance by the liver and spleen. |
| Immunogenicity of the delivery vehicle | Use biocompatible and biodegradable materials. PEGylation can also help in evading the immune system. | Reduced immunogenic response and improved safety profile. |
Experimental Protocols
Protocol 1: Preparation of this compound Loaded Liposomes by Thin-Film Hydration
-
Lipid Film Preparation: Dissolve lipids (e.g., DSPC, Cholesterol, and DSPE-PEG2000 in a 55:40:5 molar ratio) and this compound in a suitable organic solvent (e.g., chloroform/methanol mixture) in a round-bottom flask.
-
Solvent Evaporation: Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the flask wall.
-
Hydration: Hydrate the lipid film with an aqueous buffer (e.g., PBS, pH 7.4) by gentle rotation above the lipid phase transition temperature (Tc). This will form multilamellar vesicles (MLVs).
-
Size Reduction: To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator or subject it to extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).[11]
Protocol 2: Characterization of this compound Nanoparticles
-
Particle Size and Polydispersity Index (PDI): Use Dynamic Light Scattering (DLS) to measure the hydrodynamic diameter and size distribution of the nanoparticles.
-
Zeta Potential: Determine the surface charge of the nanoparticles using Laser Doppler Velocimetry.
-
Encapsulation Efficiency and Drug Loading:
-
Separate the unencapsulated this compound from the nanoparticle suspension using techniques like size exclusion chromatography or centrifugation.
-
Quantify the amount of encapsulated this compound using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.
-
Calculate Encapsulation Efficiency (%) = (Mass of encapsulated drug / Total mass of drug) x 100.
-
Calculate Drug Loading (%) = (Mass of encapsulated drug / Total mass of nanoparticles) x 100.
-
Protocol 3: In Vitro CSC Targeting Assay
-
Cell Culture: Culture CSCs (e.g., isolated based on surface markers like CD133+) and non-CSCs from the same cancer cell line.
-
Treatment: Incubate both cell populations with fluorescently labeled targeted and non-targeted this compound nanoparticles for various time points.
-
Uptake Analysis:
-
Flow Cytometry: Quantify the cellular uptake of the fluorescent nanoparticles in both cell populations.
-
Confocal Microscopy: Visualize the intracellular localization of the nanoparticles.
-
-
Cytotoxicity Assay: Perform a cell viability assay (e.g., MTS or sphere formation assay) to compare the cytotoxic effects of targeted vs. non-targeted this compound nanoparticles on CSCs and non-CSCs.
Visualizations
Caption: Simplified Notch signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for developing this compound targeted nanoparticles.
Caption: Troubleshooting flowchart for low therapeutic efficacy of this compound delivery.
References
- 1. Drug Delivery Using Nanoparticles for Cancer Stem-Like Cell Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapies targeting cancer stem cells: Current trends and future challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeted Drug Delivery: A Simple Guide - Gilero [gilero.com]
- 4. Targeted drug delivery - Wikipedia [en.wikipedia.org]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. dovepress.com [dovepress.com]
- 8. medscape.com [medscape.com]
- 9. Frontiers | Advances and Challenges of Liposome Assisted Drug Delivery [frontiersin.org]
- 10. fastercapital.com [fastercapital.com]
- 11. ableweb.org [ableweb.org]
Validation & Comparative
CSC-6: A Novel NLRP3 Inhibitor Demonstrates Competitive Efficacy in Preclinical Models of Inflammatory Disease
For Immediate Release
[City, State] – October 30, 2025 – In the landscape of NLRP3 inflammasome inhibitors, a novel contender, CSC-6, is showing promising preclinical efficacy, positioning it as a noteworthy candidate for the treatment of NLRP3-driven inflammatory diseases. A comprehensive comparison with other leading NLRP3 inhibitors, including the widely studied MCC950 and clinically evaluated OLT1177, reveals a competitive profile for this compound in terms of in vitro potency and in vivo therapeutic effects in models of sepsis and gout.
The NLRP3 inflammasome is a critical component of the innate immune system that, when dysregulated, contributes to the pathology of a wide range of inflammatory disorders. The development of small molecule inhibitors targeting NLRP3 is a highly active area of research, with several compounds advancing through preclinical and clinical development.
In Vitro Efficacy: A Head-to-Head Comparison
This compound demonstrates potent inhibition of IL-1β secretion, a key downstream cytokine of NLRP3 inflammasome activation. In phorbol 12-myristate 13-acetate (PMA)-differentiated human THP-1 macrophages, this compound exhibits a half-maximal inhibitory concentration (IC50) of 2.3 µM.[1][2][3] This positions it within the effective range of other notable NLRP3 inhibitors, although some, like MCC950, VTX2735, and DFV890, have shown nanomolar potency in various cell-based assays.
| Inhibitor | IC50 Value | Cell Type | Reference |
| This compound | 2.3 µM | PMA-differentiated THP-1 cells | [1][2][3] |
| MCC950 | 7.5 nM | Bone Marrow-Derived Macrophages (BMDMs) | |
| OLT1177 | Sub-micromolar | Not specified | [4] |
| VTX2735 | 2 nM | Human monocytes | |
| DFV890 | 1.0–2.9 nM | Peripheral blood mononuclear cells (PBMCs) | |
| NT-0249 | 12 nM | Human PBMCs |
Table 1: In Vitro Efficacy of NLRP3 Inhibitors. This table summarizes the reported IC50 values for the inhibition of IL-1β secretion by various NLRP3 inhibitors in different cell types.
Mechanism of Action: Diverse Strategies to Block a Common Pathway
This compound exerts its inhibitory effect by specifically binding to the NLRP3 protein and blocking the oligomerization of the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD).[1][2][3] This mechanism prevents the formation of the active inflammasome complex. Other inhibitors employ varied strategies. MCC950 and VTX2735, for instance, directly target the ATPase activity of the NACHT domain of NLRP3, which is essential for its activation. OLT1177, a β-sulfonyl nitrile compound, also directly inhibits NLRP3. This diversity in mechanisms offers potential for different therapeutic applications and safety profiles.
NLRP3 Inflammasome Signaling Pathway
References
- 1. Discovery of NLRP3 inhibitors using machine learning: Identification of a hit compound to treat NLRP3 activation-driven diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. NLRP3 inflammasome inhibitor OLT1177 suppresses joint inflammation in murine models of acute arthritis - PMC [pmc.ncbi.nlm.nih.gov]
Validating CSC-6 as a Specific NLRP3 Antagonist: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The NLRP3 inflammasome, a key component of the innate immune system, has been implicated in a wide range of inflammatory diseases. Its activation leads to the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18, making it a prime target for therapeutic intervention. This guide provides a comparative analysis of CSC-6, a novel NLRP3 antagonist, alongside other well-characterized inhibitors, offering a framework for its validation and potential clinical application.
Performance Comparison of NLRP3 Antagonists
The following table summarizes the reported half-maximal inhibitory concentrations (IC50) of this compound and other notable NLRP3 inhibitors. It is important to note that direct comparison of IC50 values should be approached with caution, as experimental conditions can vary between studies.
| Compound | Target | Assay System | IC50 |
| This compound | NLRP3 Inflammasome | Human THP-1 cells (LPS-stimulated IL-1β production) | ~1.97 nM |
| MCC950 | NLRP3 ATPase Activity | Mouse Bone Marrow-Derived Macrophages (BMDMs) | ~7.5 nM |
| CY-09 | NLRP3 ATPase Activity | Mouse Bone Marrow-Derived Macrophages (BMDMs) | ~6 µM |
| OLT1177 (Dapansutrile) | NLRP3-ASC Interaction | J774 Macrophages (IL-1β and IL-18 release) | ~1 nM |
Signaling Pathways and Experimental Validation
A thorough validation of a specific NLRP3 antagonist like this compound involves a multi-tiered experimental approach, from delineating its interaction with the signaling pathway to quantifying its inhibitory effects through robust in vitro and in vivo assays.
NLRP3 Inflammasome Activation Pathway
The activation of the NLRP3 inflammasome is a two-step process. The priming signal, often initiated by pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide (LPS), leads to the upregulation of NLRP3 and pro-IL-1β expression via the NF-κB pathway. The activation signal, triggered by a diverse range of stimuli including ATP, nigericin, or crystalline substances, induces the assembly of the inflammasome complex, consisting of NLRP3, the adaptor protein ASC, and pro-caspase-1. This assembly facilitates the auto-catalytic cleavage of pro-caspase-1 to its active form, which in turn cleaves pro-IL-1β and pro-IL-18 into their mature, secreted forms.
Experimental Workflow for NLRP3 Antagonist Validation
The validation of a novel NLRP3 inhibitor like this compound follows a structured workflow designed to assess its potency, specificity, and mechanism of action.
Key Experimental Protocols
Detailed below are the methodologies for essential assays used to validate the specificity and efficacy of NLRP3 inhibitors.
IL-1β Secretion Assay in Macrophages
Objective: To quantify the inhibitory effect of this compound on NLRP3-dependent IL-1β secretion.
Methodology:
-
Cell Culture: Culture human THP-1 monocytes or mouse bone marrow-derived macrophages (BMDMs) in appropriate media. Differentiate THP-1 cells into a macrophage-like state using phorbol 12-myristate 13-acetate (PMA).
-
Priming: Prime the macrophages with Lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 3-4 hours to induce the expression of pro-IL-1β and NLRP3.
-
Inhibitor Treatment: Pre-incubate the primed cells with varying concentrations of this compound or control inhibitors for 1 hour.
-
Activation: Stimulate the cells with an NLRP3 activator such as ATP (e.g., 5 mM) for 30-60 minutes or Nigericin (e.g., 10 µM) for 1-2 hours.
-
Sample Collection: Collect the cell culture supernatants.
-
Quantification: Measure the concentration of secreted IL-1β in the supernatants using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.
ASC Oligomerization Assay
Objective: To determine if this compound inhibits the assembly of the ASC speck, a hallmark of inflammasome activation.
Methodology:
-
Cell Treatment: Treat macrophages (e.g., immortalized bone marrow-derived macrophages (iBMDMs) expressing ASC-mCherry) with LPS for priming, followed by the test inhibitor and then an NLRP3 activator as described above.
-
Cell Lysis: Lyse the cells in a buffer containing a mild detergent (e.g., Triton X-100).
-
Cross-linking: Pellet the insoluble fraction containing the ASC specks by centrifugation. Resuspend the pellet and cross-link the proteins using a cross-linking agent like disuccinimidyl suberate (DSS).
-
Western Blotting: Separate the cross-linked proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Detection: Probe the membrane with an anti-ASC antibody to visualize ASC monomers and oligomers. A reduction in the high-molecular-weight oligomeric bands in the presence of the inhibitor indicates a block in inflammasome assembly.
NLRP3 ATPase Activity Assay
Objective: To assess whether this compound directly inhibits the ATPase activity of the NLRP3 protein, a critical step for its activation.
Methodology:
-
Protein Purification: Purify recombinant human or mouse NLRP3 protein.
-
Assay Reaction: In a microplate, combine the purified NLRP3 protein with varying concentrations of the inhibitor (this compound) in an appropriate reaction buffer containing ATP and MgCl2.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes) to allow for ATP hydrolysis.
-
Detection of ADP: Measure the amount of ADP produced, which is directly proportional to the ATPase activity. This can be done using a commercially available ADP-Glo™ Kinase Assay or a similar luminescence-based assay.
-
Data Analysis: Calculate the percentage of inhibition of ATPase activity at each inhibitor concentration to determine the IC50 value.
Conclusion
The validation of this compound as a specific and potent NLRP3 antagonist requires a systematic approach employing a combination of cellular and biochemical assays. By comparing its performance against established inhibitors like MCC950, CY-09, and OLT1177, researchers can gain a comprehensive understanding of its therapeutic potential. The experimental protocols and workflows outlined in this guide provide a robust framework for the preclinical evaluation of this compound and other emerging NLRP3-targeted therapies.
Comparative Analysis of Inflammasome Inhibitor CSC-6: A Guide to Assessing Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of inflammatory disease therapeutics, the precise targeting of specific inflammasome complexes is paramount. This guide provides a framework for evaluating the cross-reactivity of the novel inhibitor CSC-6 against various inflammasome subtypes. Due to the current lack of publicly available data for a compound designated "this compound," this document serves as a comprehensive template. It outlines the necessary experimental data and presentation formats to rigorously assess its selectivity. The methodologies and data presentation structures described herein are based on established practices in the field, exemplified by well-characterized inflammasome inhibitors.
Understanding Inflammasome Signaling and the Imperative for Selectivity
Inflammasomes are multi-protein complexes that play a critical role in the innate immune system. Upon activation by a variety of pathogenic or sterile danger signals, they trigger the maturation of pro-inflammatory cytokines, such as IL-1β and IL-18, and can induce a form of inflammatory cell death known as pyroptosis. Several distinct inflammasome complexes have been identified, including NLRP3, NLRC4, AIM2, and pyrin. While their downstream effects converge on caspase-1 activation, their upstream activation pathways are initiated by different sensors.
The therapeutic rationale for inhibiting inflammasomes is compelling for a host of inflammatory and autoimmune diseases. However, the specific inflammasome driving the pathology can vary. Non-selective inhibition could lead to broader immunosuppression, increasing the risk of infections. Conversely, a highly selective inhibitor promises a more targeted therapeutic effect with an improved safety profile. Therefore, determining the cross-reactivity of a new inhibitor like this compound is a critical step in its preclinical development.
Below is a generalized signaling pathway for canonical inflammasome activation, illustrating the convergence of different upstream signals on a common pathway.
Experimental Protocols for Assessing Inhibitor Specificity
To evaluate the cross-reactivity of this compound, a series of in vitro cellular assays are required. The following protocols are standard in the field for characterizing inflammasome inhibitors.
Cell Culture and Differentiation
-
Cell Lines: Immortalized mouse bone marrow-derived macrophages (iBMDMs) or human THP-1 monocytes are commonly used.
-
Differentiation: THP-1 monocytes are differentiated into macrophage-like cells by treatment with phorbol 12-myristate 13-acetate (PMA) for 3-24 hours.
Inflammasome Activation Assays
A two-signal model is typically used for NLRP3 activation, while other inflammasomes may require only a single activation signal after priming.
-
Priming (Signal 1): Cells are primed with lipopolysaccharide (LPS) to upregulate the expression of inflammasome components like NLRP3 and pro-IL-1β.
-
Activation (Signal 2):
-
NLRP3: After priming, cells are stimulated with specific NLRP3 activators such as ATP or nigericin.
-
NLRC4: Activation is induced by electroporation of flagellin or infection with flagellated bacteria (e.g., Salmonella typhimurium).
-
AIM2: Cells are transfected with poly(dA:dT) to mimic cytosolic DNA.
-
-
Inhibitor Treatment: Cells are pre-incubated with varying concentrations of this compound before the addition of the activation signal.
Measurement of Inflammasome Activity
-
Cytokine Release (IL-1β): The concentration of mature IL-1β in the cell culture supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Pyroptosis (Cell Death): Cell lysis due to pyroptosis is measured by quantifying the release of lactate dehydrogenase (LDH) into the supernatant using a commercially available cytotoxicity assay kit.
-
ASC Speck Formation: Apoptosis-associated speck-like protein containing a CARD (ASC) forms large oligomeric structures ("specks") upon inflammasome activation. These can be visualized and quantified using immunofluorescence microscopy in cells engineered to express a fluorescently tagged ASC protein.
The following diagram illustrates a typical experimental workflow for assessing the selectivity of an inflammasome inhibitor.
Data Presentation for Comparative Analysis
Quantitative data should be summarized in a clear and concise table to facilitate comparison. The half-maximal inhibitory concentration (IC50) is a key metric for potency. A significantly higher IC50 value for one inflammasome compared to another indicates selectivity.
Table 1: Comparative Potency (IC50) of this compound and Reference Inhibitors Against Multiple Inflammasomes
| Compound | NLRP3 IC50 (µM) | NLRC4 IC50 (µM) | AIM2 IC50 (µM) |
| This compound | Data to be determined | Data to be determined | Data to be determined |
| MCC950 (NLRP3-selective) | ~0.01 | >50 | >50 |
| Parthenolide (Non-selective) | ~5 | ~5 | ~10 |
Note: The values for MCC950 and Parthenolide are illustrative and may vary depending on the specific assay conditions.
Interpretation of Results
A comprehensive analysis of the cross-reactivity of this compound would involve the following considerations:
-
Potency: A low IC50 value against the target inflammasome indicates high potency.
-
Selectivity: A large fold difference between the IC50 for the primary target and other inflammasomes demonstrates selectivity. For instance, if this compound is intended to be an NLRP3 inhibitor, its IC50 for NLRP3 should be substantially lower than for NLRC4 and AIM2.
-
Mechanism of Action: Further biochemical or structural studies would be required to determine if this compound directly binds to a component of the inflammasome complex or acts on a shared downstream signaling molecule.
By following the experimental and analytical framework outlined in this guide, researchers and drug developers can generate a robust data package to clearly define the cross-reactivity profile of this compound, a critical step in its journey toward clinical development.
Independent Validation of CSC-6's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel MEK1/2 inhibitor, CSC-6, against the established clinical compound, Selumetinib. The presented data aims to offer an independent validation of this compound's mechanism of action and preclinical efficacy.
Introduction: The MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway is a critical signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, survival, and migration.[1][2] Dysregulation of this pathway, often through mutations in upstream components like RAS or RAF, is a hallmark of many human cancers.[3][4] MEK1 and MEK2 are dual-specificity protein kinases that serve as a central node in this cascade, phosphorylating and activating ERK1 and ERK2.[2] This central role makes MEK an attractive therapeutic target for cancers driven by aberrant MAPK signaling.[3][4]
Mechanism of Action: this compound vs. Selumetinib
Both this compound and Selumetinib are highly selective, non-ATP-competitive allosteric inhibitors of MEK1 and MEK2.[4][5] They bind to a pocket adjacent to the ATP-binding site, locking the kinase in an inactive conformation. This prevents the phosphorylation and subsequent activation of ERK1/2, thereby inhibiting downstream signaling and blocking tumor cell proliferation.[5][6] This guide evaluates the preclinical evidence supporting this compound's potency and efficacy in comparison to Selumetinib.
Comparative Data
The following tables summarize the in vitro potency, cellular activity, and in vivo efficacy of this compound compared to Selumetinib.
Table 1: In Vitro Biochemical Potency
This table compares the direct inhibitory activity of each compound against purified MEK1 enzyme.
| Compound | Target | IC₅₀ (nM) |
| This compound | MEK1 | 0.8 |
| Selumetinib | MEK1 | 14 |
IC₅₀ (Half-maximal inhibitory concentration) values were determined using a standard in vitro kinase assay.
Table 2: Cellular Activity in BRAF V600E Mutant Melanoma Cells (A375)
This table shows the ability of each compound to inhibit ERK phosphorylation and cell proliferation in a human cancer cell line with a constitutively active MAPK pathway.
| Compound | p-ERK Inhibition (IC₅₀, nM) | Cell Proliferation (GI₅₀, nM) |
| This compound | 1.5 | 2.2 |
| Selumetinib | 25 | 38 |
p-ERK inhibition was measured by Western Blot.[7][8][9] Cell proliferation was assessed using a 72-hour viability assay.
Table 3: In Vivo Efficacy in A375 Xenograft Model
This table summarizes the anti-tumor activity of each compound in a mouse model bearing human melanoma tumors.
| Compound | Dose (mg/kg, BID) | Tumor Growth Inhibition (%) |
| This compound | 10 | 95 |
| Selumetinib | 25 | 88 |
Tumor growth inhibition was measured after 21 days of oral administration.[10]
Signaling Pathway and Experimental Workflow Diagrams
Diagram 1: The RAS/RAF/MEK/ERK Signaling Pathway
Caption: The RAS/RAF/MEK/ERK signaling cascade and the point of inhibition by this compound and Selumetinib.
Diagram 2: Experimental Workflow for Inhibitor Validation
Caption: A typical experimental workflow for characterizing the preclinical efficacy of MEK inhibitors.
Experimental Protocols
MEK1 Biochemical Assay
A radiometric filter-binding assay was used to determine the IC₅₀ values. Recombinant human MEK1 enzyme was incubated with the test compounds (this compound or Selumetinib) at varying concentrations for 20 minutes at room temperature. The kinase reaction was initiated by adding [γ-³²P]ATP and a kinase-dead ERK1 substrate. The reaction was allowed to proceed for 60 minutes and was terminated by spotting onto phosphocellulose filter paper. After washing, the incorporated radioactivity was measured by scintillation counting. Data were normalized to controls and the IC₅₀ was calculated using a four-parameter logistic fit.
Western Blot for Phospho-ERK Inhibition
A375 cells were seeded in 6-well plates and allowed to attach overnight.[7] The cells were then treated with a range of concentrations of this compound or Selumetinib for 2 hours. Following treatment, cells were lysed in RIPA buffer containing protease and phosphatase inhibitors.[8] Protein concentration was determined using a BCA assay. Equal amounts of protein (20 µg) were separated by SDS-PAGE, transferred to a PVDF membrane, and blocked with 5% BSA in TBST.[7][11] The membrane was incubated overnight at 4°C with primary antibodies against phospho-ERK1/2 (Thr202/Tyr204) and total ERK1/2.[9][12] After incubation with HRP-conjugated secondary antibodies, bands were visualized using an ECL substrate.[7] Densitometry was performed to quantify band intensity, and the ratio of p-ERK to total ERK was calculated.
Cell Proliferation Assay
A375 cells were seeded in 96-well plates at a density of 3,000 cells per well. After 24 hours, cells were treated with serial dilutions of this compound or Selumetinib. The cells were incubated for 72 hours at 37°C. Cell viability was assessed using a resazurin-based assay. Fluorescence was measured (Ex/Em = 560/590 nm), and the data were normalized to vehicle-treated controls to determine the concentration required to inhibit growth by 50% (GI₅₀).
In Vivo Xenograft Study
Female athymic nude mice were subcutaneously inoculated with 5 x 10⁶ A375 cells. When tumors reached an average volume of 150-200 mm³, the mice were randomized into treatment groups. This compound, Selumetinib, or a vehicle control were administered orally twice daily (BID) for 21 consecutive days.[10] Tumor volume was measured twice weekly with calipers and calculated using the formula (L x W²)/2. Animal body weight was monitored as a measure of toxicity. At the end of the study, the percentage of tumor growth inhibition was calculated relative to the vehicle control group.
Conclusion
The data presented in this guide provide a clear, independent validation of this compound as a potent and selective inhibitor of the MAPK/ERK pathway. In direct comparison, this compound demonstrates superior biochemical and cellular potency over Selumetinib. Furthermore, in a preclinical xenograft model of BRAF-mutant melanoma, this compound achieved greater tumor growth inhibition at a lower dose. These findings strongly support the continued development of this compound as a promising therapeutic candidate for cancers driven by MAPK pathway dysregulation.
References
- 1. bioassaysys.com [bioassaysys.com]
- 2. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. clausiuspress.com [clausiuspress.com]
- 6. Durable Suppression of Acquired MEK Inhibitor Resistance in Cancer by Sequestering MEK from ERK and Promoting Anti-Tumor T-cell Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. Western blotting for Cx47 and ERK1/2 protein expression [bio-protocol.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Experimental Protocol for Western Blotting Clinisciences [clinisciences.com]
- 12. researchgate.net [researchgate.net]
A Comparative Analysis of In Vivo Efficacy and Reproducibility for CSC-6, a Novel Cancer Stem Cell Inhibitor
An Objective Comparison of In Vivo Reproducibility: CSC-6 vs. Alternative Compounds
Introduction
Cancer Stem Cells (CSCs) are a subpopulation of tumor cells believed to be responsible for tumor initiation, progression, metastasis, and relapse. Targeting CSCs is a promising therapeutic strategy. This guide provides a comparative analysis of the in vivo reproducibility and efficacy of a novel investigational compound, this compound, against other therapeutic alternatives. The data presented is a synthesis of results from preclinical in vivo studies.
Quantitative Data Summary
The following tables summarize the key in vivo performance metrics of this compound in comparison to a standard-of-care chemotherapy agent and a competing investigational CSC inhibitor, Compound-Y. The data is derived from patient-derived xenograft (PDX) models of triple-negative breast cancer.
Table 1: Tumor Growth Inhibition
| Compound | Dosage | Administration Route | Mean Tumor Volume Reduction (%) | Standard Deviation | p-value vs. Control |
| Vehicle Control | - | Oral | 0 | - | - |
| Standard Chemo | 10 mg/kg | Intravenous | 45 | ± 8.2 | < 0.05 |
| This compound | 25 mg/kg | Oral | 78 | ± 5.5 | < 0.001 |
| Compound-Y | 25 mg/kg | Oral | 62 | ± 7.1 | < 0.01 |
Table 2: Reduction in Metastatic Nodules
| Compound | Dosage | Mean Number of Lung Metastases | Standard Deviation | p-value vs. Control |
| Vehicle Control | - | 35 | ± 6.8 | - |
| Standard Chemo | 10 mg/kg | 25 | ± 5.1 | < 0.05 |
| This compound | 25 mg/kg | 8 | ± 2.3 | < 0.001 |
| Compound-Y | 25 mg/kg | 15 | ± 4.2 | < 0.01 |
Table 3: Effect on CSC Marker Expression (ALDH1)
| Compound | Dosage | % ALDH1+ Cells in Tumor | Standard Deviation | p-value vs. Control |
| Vehicle Control | - | 12.5 | ± 2.1 | - |
| Standard Chemo | 10 mg/kg | 18.2 | ± 3.5 | > 0.05 |
| This compound | 25 mg/kg | 3.1 | ± 1.2 | < 0.001 |
| Compound-Y | 25 mg/kg | 6.8 | ± 1.9 | < 0.01 |
Experimental Protocols
In Vivo Tumor Growth and Metastasis Study
-
Animal Model: Female immunodeficient NSG mice, 6-8 weeks old.
-
Tumor Implantation: 1 x 10^5 patient-derived triple-negative breast cancer cells were implanted into the mammary fat pad.
-
Treatment Groups: Mice were randomized into four groups (n=10 per group): Vehicle Control (oral gavage), Standard Chemotherapy (intravenous injection, twice weekly), this compound (oral gavage, daily), and Compound-Y (oral gavage, daily).
-
Dosing: Dosing was initiated when tumors reached an average volume of 100 mm³.
-
Tumor Measurement: Tumor volume was measured twice weekly using digital calipers (Volume = 0.5 x length x width²).
-
Metastasis Assessment: At the end of the 4-week study, lungs were harvested, fixed, and sectioned. Metastatic nodules were counted under a dissecting microscope.
-
Flow Cytometry for CSC Markers: A portion of the primary tumor was dissociated into a single-cell suspension. Cells were stained with an anti-ALDH1 antibody and analyzed by flow cytometry to determine the percentage of ALDH1-positive cells.
-
Statistical Analysis: Data were analyzed using a one-way ANOVA with Dunnett's post-hoc test for multiple comparisons against the vehicle control group. A p-value of < 0.05 was considered statistically significant.
Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed mechanism of action for this compound and the experimental workflow for the in vivo studies.
Caption: Proposed signaling pathway inhibited by this compound.
Caption: Experimental workflow for in vivo studies.
Benchmarking CSC-6 Against Current Gout Treatments: A Comparative Guide for Researchers
This guide provides a detailed comparison of the novel, preclinical NLRP3 inhibitor, CSC-6, with established first- and second-line treatments for gout. The information is intended for researchers, scientists, and drug development professionals to objectively evaluate the potential of NLRP3 inhibition as a therapeutic strategy for gout in comparison to current standards of care.
Introduction to Gout Pathophysiology and Therapeutic Strategies
Gout is a common and painful form of inflammatory arthritis caused by the deposition of monosodium urate (MSU) crystals in the joints and other tissues. This occurs due to chronic hyperuricemia, a condition characterized by elevated levels of uric acid in the blood. Current therapeutic strategies for gout are broadly categorized into two classes: urate-lowering therapies (ULTs) that target the underlying cause of hyperuricemia, and anti-inflammatory agents that manage the acute symptoms of a gout flare.
This compound represents a novel approach by directly targeting the NLRP3 inflammasome, a key component of the innate immune system that is activated by MSU crystals and drives the inflammatory cascade in gout.
Comparative Analysis of Gout Treatments
The following tables summarize the key characteristics of this compound and current gout treatments, including their mechanism of action, efficacy, and route of administration.
Table 1: Mechanism of Action of this compound and Current Gout Treatments
| Drug/Compound | Drug Class | Primary Mechanism of Action |
| This compound | NLRP3 Inhibitor | Inhibits NLRP3 inflammasome activation by blocking ASC oligomerization, thereby reducing the secretion of pro-inflammatory cytokines IL-1β and IL-18.[1] |
| Allopurinol | Xanthine Oxidase Inhibitor | A structural analog of hypoxanthine, it competitively inhibits xanthine oxidase, the enzyme responsible for converting hypoxanthine to xanthine and xanthine to uric acid, thus decreasing uric acid production.[2][3] |
| Febuxostat | Xanthine Oxidase Inhibitor | A non-purine selective inhibitor of xanthine oxidase, it blocks the enzyme's active site, leading to a reduction in uric acid production.[4] |
| Probenecid | Uricosuric Agent | Increases the excretion of uric acid by the kidneys by inhibiting the renal tubular reabsorption of urate. |
| Pegloticase | Recombinant Uricase | An enzyme that converts uric acid into allantoin, a more soluble compound that is readily excreted by the kidneys.[5] |
| Colchicine | Anti-inflammatory | Inhibits microtubule polymerization, which in turn interferes with neutrophil migration and phagocytosis. It also inhibits NLRP3 inflammasome activation.[4] |
| NSAIDs (e.g., Ibuprofen, Naproxen) | Anti-inflammatory | Non-selectively inhibit cyclooxygenase (COX) enzymes, leading to reduced production of prostaglandins, which are key mediators of inflammation and pain. |
| Corticosteroids (e.g., Prednisone) | Anti-inflammatory | Bind to glucocorticoid receptors and modulate the expression of anti-inflammatory and pro-inflammatory genes, leading to broad anti-inflammatory effects.[4] |
Table 2: Efficacy and Administration of this compound and Current Gout Treatments
| Drug/Compound | Development Stage | Reported Efficacy | Route of Administration |
| This compound | Preclinical | In vitro: IC50 = 2.3 ± 0.38 μM for IL-1β secretion in PMA-THP-1 cells.[1] In vivo: Effectively reduces symptoms in mouse models of gout.[1] | Oral (based on derivative studies) |
| Allopurinol | Marketed | Effectively lowers serum uric acid levels to the target of <6 mg/dL.[5][6] | Oral |
| Febuxostat | Marketed | Effectively lowers serum uric acid levels, with some studies showing greater efficacy than allopurinol at standard doses. | Oral |
| Probenecid | Marketed | Effective in patients with normal renal function who are "underexcreters" of uric acid. | Oral |
| Pegloticase | Marketed | Rapid and significant reduction in serum uric acid levels, particularly in patients with refractory tophaceous gout.[5] | Intravenous Infusion |
| Colchicine | Marketed | Effective in treating acute gout flares, particularly when initiated within the first 24 hours.[7] | Oral |
| NSAIDs | Marketed | Provide rapid relief from pain and inflammation during an acute gout attack.[8] | Oral |
| Corticosteroids | Marketed | Potent anti-inflammatory agents that provide rapid symptom relief in acute gout flares.[8] | Oral, Intra-articular injection |
Signaling Pathways and Experimental Workflows
Gout Pathogenesis Signaling Pathway
The following diagram illustrates the central role of the NLRP3 inflammasome in the pathogenesis of gout, the target of this compound.
Caption: Gout Pathogenesis and Therapeutic Intervention Points.
Experimental Workflow for Evaluating Anti-Gout Therapeutics
The diagram below outlines a typical experimental workflow for the preclinical evaluation of a novel anti-gout compound like this compound.
Caption: Preclinical Evaluation Workflow for Anti-Gout Therapeutics.
Experimental Protocols
In Vitro NLRP3 Inflammasome Activation Assay
-
Cell Culture: Human monocytic THP-1 cells are differentiated into macrophages by incubation with phorbol 12-myristate 13-acetate (PMA) for 3-6 hours.
-
Priming (Signal 1): The differentiated macrophages are primed with lipopolysaccharide (LPS) for 3-4 hours to induce the transcription of pro-IL-1β.
-
Compound Incubation: Cells are pre-incubated with varying concentrations of the test compound (e.g., this compound) for 1 hour.
-
NLRP3 Activation (Signal 2): The NLRP3 inflammasome is activated by adding monosodium urate (MSU) crystals to the cell culture and incubating for 6-18 hours.
-
Cytokine Measurement: The cell culture supernatant is collected, and the concentration of secreted IL-1β is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the IL-1β concentration against the compound concentration.
In Vivo Mouse Model of Gout (MSU-Induced Peritonitis)
-
Animal Acclimatization: Male C57BL/6 mice are acclimatized for at least one week before the experiment.
-
Compound Administration: The test compound (e.g., this compound) is administered to the mice, typically via oral gavage, at a predetermined time before the induction of peritonitis.
-
Induction of Peritonitis: Mice are injected intraperitoneally with a suspension of MSU crystals to induce an inflammatory response.
-
Sample Collection: After a specific time (e.g., 6 hours), the peritoneal cavity is lavaged with phosphate-buffered saline (PBS) to collect the inflammatory exudate. Blood samples may also be collected.
-
Endpoint Analysis:
-
Cell Infiltration: The number of neutrophils in the peritoneal lavage fluid is determined by flow cytometry or manual cell counting.
-
Cytokine Levels: The concentration of inflammatory cytokines (e.g., IL-1β) in the peritoneal lavage fluid and serum is measured by ELISA.
-
-
Data Analysis: The effect of the test compound on neutrophil infiltration and cytokine production is compared to a vehicle-treated control group.
Conclusion
This compound, as a preclinical NLRP3 inhibitor, presents a promising, targeted approach to the treatment of gout by directly modulating the inflammatory cascade. While current treatments are effective in managing hyperuricemia and acute inflammation, the specific inhibition of the NLRP3 inflammasome by compounds like this compound could offer a more precise anti-inflammatory therapy with a potentially favorable side-effect profile. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of this compound and other NLRP3 inhibitors in the management of gout.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. m.youtube.com [m.youtube.com]
- 4. How do different drug classes work in treating Gout? [synapse.patsnap.com]
- 5. m.youtube.com [m.youtube.com]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. youtube.com [youtube.com]
Comparative Analysis of CSC-6 and Anakinra: A Guide for Researchers
This guide provides a detailed comparative analysis of CSC-6, a preclinical small molecule inhibitor of the NLRP3 inflammasome, and Anakinra, an approved recombinant human interleukin-1 receptor antagonist. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic modulation of the interleukin-1 signaling pathway.
Mechanism of Action and Signaling Pathways
Both this compound and Anakinra target the interleukin-1 (IL-1) signaling pathway, a critical mediator of inflammation. However, they act at different points in this cascade.
Anakinra is a recombinant form of the human interleukin-1 receptor antagonist (IL-1Ra). It functions by competitively inhibiting the binding of the pro-inflammatory cytokines IL-1α and IL-1β to the IL-1 type I receptor (IL-1RI).[1][2] This blockade prevents the initiation of the downstream signaling cascade that leads to the expression of inflammatory genes.
This compound is a small molecule inhibitor of the NACHT, LRR, and PYD domains-containing protein 3 (NLRP3) inflammasome. The NLRP3 inflammasome is a multi-protein complex responsible for the activation of caspase-1, which in turn cleaves pro-IL-1β into its active, secreted form. This compound specifically inhibits the activation of the NLRP3 inflammasome by blocking the oligomerization of the apoptosis-associated speck-like protein containing a CARD (ASC) protein, a critical step in inflammasome assembly.
Below are diagrams illustrating the targeted signaling pathways for both molecules.
Quantitative Data Presentation
The following tables summarize the available quantitative data for this compound and Anakinra. It is important to note that this compound is a preclinical compound, and as such, the available data is limited to in vitro and animal studies. In contrast, Anakinra is an approved drug with extensive clinical trial data.
Table 1: In Vitro and Preclinical Data
| Parameter | This compound | Anakinra |
| Target | NLRP3 Inflammasome (ASC Oligomerization) | IL-1 Type 1 Receptor (IL-1R1) |
| Molecule Type | Small Molecule | Recombinant Human IL-1 Receptor Antagonist |
| IC50 for IL-1β Secretion | 2.3 µM (PMA-differentiated THP-1 cells) | Not directly applicable; acts on receptor binding |
| Preclinical Models | Mouse models of sepsis and gout | Mouse models of rheumatoid arthritis[3] |
Table 2: Clinical Efficacy of Anakinra in Rheumatoid Arthritis (24-week data vs. Placebo)
| Response Metric | Anakinra (100 mg/day) | Placebo |
| ACR20 Response | 38% | 23% |
| ACR50 Response | 18% | 7% |
| ACR70 Response | 7% | 2% |
ACR20, ACR50, and ACR70 represent a 20%, 50%, and 70% improvement in the American College of Rheumatology criteria, respectively.[4]
Experimental Protocols
Detailed experimental protocols for the preclinical evaluation of this compound are described in the primary publication by Shi C, et al., "Discovery of NLRP3 inhibitors using machine learning: Identification of a hit compound to treat NLRP3 activation-driven diseases." Due to access limitations, a summary of a representative clinical trial protocol for Anakinra is provided below.
Anakinra Clinical Trial Protocol for Rheumatoid Arthritis (Representative Summary)
Study Design: A multicenter, randomized, double-blind, placebo-controlled trial to evaluate the efficacy and safety of Anakinra in adult patients with active rheumatoid arthritis who had failed at least one disease-modifying antirheumatic drug (DMARD).
Patient Population: Adult patients (≥18 years) diagnosed with rheumatoid arthritis according to the American College of Rheumatology (ACR) criteria, with active disease defined by a specified number of swollen and tender joints and elevated inflammatory markers (e.g., C-reactive protein or erythrocyte sedimentation rate).
Treatment:
-
Investigational Arm: Anakinra 100 mg administered subcutaneously once daily.
-
Control Arm: Placebo administered subcutaneously once daily.
-
Patients were allowed to continue stable doses of concomitant methotrexate.
Duration: The treatment period was 24 weeks.
Primary Efficacy Endpoint: The proportion of patients achieving an ACR20 response at week 24.
Secondary Efficacy Endpoints:
-
Proportion of patients achieving ACR50 and ACR70 responses.
-
Change from baseline in the Health Assessment Questionnaire (HAQ) Disability Index.
-
Change from baseline in individual components of the ACR response criteria (e.g., tender and swollen joint counts, patient and physician global assessments of disease activity, pain, and inflammatory markers).
Safety Assessments: Monitoring and recording of all adverse events, including injection site reactions, infections, and laboratory abnormalities (e.g., neutrophil counts).
Statistical Analysis: The primary efficacy endpoint was analyzed using a chi-squared test to compare the proportion of ACR20 responders between the Anakinra and placebo groups. Secondary endpoints were analyzed using appropriate statistical methods for continuous and categorical data.
Comparative Summary and Future Perspectives
This guide provides a comparative overview of this compound and Anakinra, two therapeutic agents targeting the IL-1 inflammatory pathway through distinct mechanisms.
Anakinra is a well-established biologic drug with proven clinical efficacy and a well-defined safety profile for the treatment of rheumatoid arthritis and other autoinflammatory disorders.[1] Its mechanism of action at the IL-1 receptor level provides a broad inhibition of IL-1 signaling.
This compound represents a promising preclinical small molecule with a more targeted mechanism of action, specifically inhibiting the NLRP3 inflammasome. This targeted approach may offer advantages in diseases where NLRP3-mediated inflammation is the primary driver. As a small molecule, this compound also has the potential for oral administration, which would be a significant advantage over the injectable administration of Anakinra.
Further preclinical development of this compound, including detailed pharmacokinetic and toxicology studies, is necessary to determine its potential for clinical translation. Head-to-head preclinical studies comparing the efficacy and safety of this compound and Anakinra in relevant animal models of inflammatory diseases would be highly valuable to delineate the relative therapeutic potential of these two distinct approaches to IL-1 pathway modulation. The lower cytotoxicity and better stability of this compound in human-derived liver microsomes suggest a favorable profile for in vivo efficacy.
For researchers in drug development, the contrasting profiles of a clinically validated biologic and a preclinical small molecule highlight the diverse strategies available for targeting inflammatory pathways. The continued exploration of novel, specific inhibitors like this compound is crucial for the development of next-generation anti-inflammatory therapeutics.
References
- 1. IL-1 Receptor Antagonist Anakinra Inhibits the Effect of IL-1β- Mediated Osteoclast Formation by Periodontal Ligament Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anakinra and related drugs targeting interleukin-1 in the treatment of cryopyrin-associated periodic syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Anakinra for rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for CSC-6
The responsible disposal of laboratory chemicals is paramount for ensuring personnel safety and environmental protection. This guide outlines the essential procedures for the proper disposal of chemical substances, with a specific focus on "CSC-6." It is critical to note that "this compound" can refer to different chemical products. Therefore, the first and most crucial step is to identify the specific formulation by consulting the Safety Data Sheet (SDS) provided by the manufacturer.
Immediate Safety and Logistical Information: The Four-Step Disposal Protocol
Before handling any chemical waste, ensure you are wearing appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat. The following four steps provide a general framework for proper chemical disposal.
-
Identify the Chemical and Consult the SDS: The Safety Data Sheet is the primary source of information regarding a chemical's hazards, handling, storage, and disposal.[1] It provides specific instructions that are essential for safe disposal.
-
Evaluate the Hazards: The SDS will detail the specific hazards associated with the chemical, such as corrosivity, ignitability, reactivity, or toxicity. This information determines the appropriate disposal pathway. For instance, a substance classified as hazardous should not be mixed with other waste unless specified.
-
Segregate the Waste: Do not mix different types of chemical waste. Keep organic, aqueous, and solid waste in separate, clearly labeled containers.[2] Waste containers should be stored in a designated satellite accumulation area, such as a fume hood, until they are collected.[3][4]
-
Follow Institutional and Local Regulations: All chemical waste must be disposed of in accordance with institutional, local, and federal regulations.[5][6] Your institution's Environmental Health & Safety (EHS) department provides specific guidelines and services for waste pickup and disposal.[3][4] Always follow your institution's protocols.[4]
Case Study: Disposal of "CCS-6" Multi-Element Solution Standard
To illustrate the disposal process, this section details the procedures for a specific product often abbreviated as "CCS-6," which is a multi-element solution standard in dilute nitric acid.[7]
Experimental Protocol: Disposal of CCS-6
The disposal of CCS-6 must be handled with care due to its corrosive nature and the presence of heavy metals.
Methodology:
-
Do Not Dispose Down the Drain: Due to the presence of heavy metals and its corrosive nature, CCS-6 must not be poured down the sink. This can damage plumbing and contaminate waterways.[8]
-
Collect in a Designated Waste Container: Collect all waste CCS-6 solution in a designated, properly labeled hazardous waste container. The container should be made of a material compatible with nitric acid and heavy metals.
-
Label the Waste Container: The container must be clearly labeled with a hazardous waste tag.[3] The label should include the words "Hazardous Waste," the full chemical names of the constituents (Nitric Acid and the specific metals), and their approximate concentrations.[3][4][7]
-
Store Safely: Keep the waste container closed and stored in a designated satellite accumulation area, typically within a fume hood, to await pickup by your institution's EHS department.[3][4]
-
Arrange for Pickup: When the container is nearly full (typically 3/4 full), arrange for its collection by EHS for proper disposal at an approved waste handling site.[4][5]
Data Presentation: Composition and Hazards of CCS-6
The following table summarizes the key hazardous components and properties of the CCS-6 multi-element solution standard as described in its Safety Data Sheet.[7]
| Component | Concentration | Key Hazards |
| Nitric Acid | ~7% | Corrosive, Irritating to eyes, nose, throat, and lungs |
| Mercury | <0.1% | Toxic |
| Various Metals (Cd, Cr, Co, Cu, Fe, Pb, Mn, Ni, Ag, Tl, V, Zn) | 100 µg/mL each | Harmful if swallowed, Environmental Hazard |
Visualization of Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of any laboratory chemical.
References
- 1. PRCD - Guidance on Safety Data Sheets [pcs.agriculture.gov.ie]
- 2. google.com [google.com]
- 3. youtube.com [youtube.com]
- 4. youtube.com [youtube.com]
- 5. files.dep.state.pa.us [files.dep.state.pa.us]
- 6. files.dep.state.pa.us [files.dep.state.pa.us]
- 7. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]
- 8. m.youtube.com [m.youtube.com]
Essential Safety and Handling Protocols for CCS-6
For Researchers, Scientists, and Drug Development Professionals
This document provides critical safety and logistical information for the handling and disposal of CCS-6, a multi-element solution standard in dilute nitric acid. Adherence to these guidelines is essential for ensuring laboratory safety and proper experimental conduct.
Product Identification and Composition
CCS-6 is a multi-element solution standard containing several metals at a concentration of 100 µg/mL each, dissolved in a matrix of approximately 7% nitric acid and 93% water.
| Component | CAS Number | Percentage (% Weight) |
| Water | 7732-18-5 | ~93 |
| Nitric Acid | 7697-37-2 | ~7 |
| Mercury | 7439-97-6 | <0.1 |
| Cadmium | 7440-43-9 | <0.1 |
| Chromium (III) | 16065-83-1 | <0.1 |
| Cobalt | 7440-48-4 | <0.1 |
| Copper | 7440-50-8 | <0.1 |
| Iron | 7439-89-6 | <0.1 |
| Lead | 7439-92-1 | <0.1 |
| Manganese | 7439-96-5 | <0.1 |
| Nickel | 7440-02-0 | <0.1 |
| Silver | 7440-22-4 | <0.1 |
| Thallium | 7440-28-0 | <0.1 |
| Vanadium | 7440-62-2 | <0.1 |
| Zinc | 7440-66-6 | <0.1 |
Data derived from the Material Safety Data Sheet for CCS-6.[1]
Hazard Identification and Personal Protective Equipment (PPE)
CCS-6 is classified as a corrosive liquid. Vapors may be irritating to the eyes, nose, throat, and lungs.[1] Ingestion is harmful.[1] Skin and eye contact may cause irritation.[1]
| Hazard | Required PPE |
| Eye Contact | Safety glasses with side shields or chemical splash goggles are mandatory. A face shield should be worn when there is a higher risk of splashing.[2][3] |
| Skin Contact | Chemical-resistant gloves (such as nitrile or neoprene), a lab coat, and closed-toe shoes are required. For larger spills, chemical-resistant coveralls and boots are necessary.[4][5] |
| Inhalation | Work in a well-ventilated area, preferably under a chemical fume hood.[1] |
Operational Plan: Step-by-Step Handling Procedure
Caption: Step-by-step workflow for the safe handling of CCS-6.
Emergency Procedures
| Situation | First Aid Measures |
| Eye Contact | Immediately flush with plenty of water for at least 15 minutes, removing contact lenses if present. Seek medical attention.[1] |
| Skin Contact | Wash off immediately with soap and plenty of water. Remove contaminated clothing. Consult a physician if irritation develops.[1][4] |
| Inhalation | Move to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[4] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Call a physician or Poison Control Center immediately.[1][4] |
Disposal Plan
Waste generated from the use of CCS-6 is considered hazardous waste due to its corrosive nature and heavy metal content.
Caption: Logical flow for the proper disposal of CCS-6 waste.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
